molecular formula C7H15NO2 B6261024 (2S)-2-amino-4-methylhexanoic acid CAS No. 19833-02-4

(2S)-2-amino-4-methylhexanoic acid

Cat. No.: B6261024
CAS No.: 19833-02-4
M. Wt: 145.2
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Description

(2S)-2-amino-4-methylhexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2. The purity is usually 95.
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Properties

CAS No.

19833-02-4

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of (2S)-2-amino-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2S)-2-amino-4-methylhexanoic acid , a non-proteinogenic amino acid frequently referred to as L-Homoisoleucine .

This molecule represents a critical tool in medicinal chemistry, serving as a "chiral probe" for hydrophobic pockets in GPCRs and enzymes. By extending the aliphatic side chain of isoleucine by one methylene unit, it alters the steric and lipophilic profile of peptide ligands, often enhancing metabolic stability and receptor selectivity.

Structural Identity, Synthetic Methodologies, and Pharmacological Utility

Structural Identity & Stereochemical Complexity

This compound is a chiral


-branched 

-amino acid. It is structurally homologous to L-Isoleucine but contains an inserted methylene group at the

-position, shifting the branching point to the

-carbon.
  • IUPAC Name: this compound[1][2]

  • Common Name: L-Homoisoleucine

  • Molecular Formula:

    
    [1][2][3]
    
  • CAS Number: 19833-02-4 (General (2S) isomer); 126120-89-4 (Specific (2S,4S) diastereomer)

The Diastereomeric Challenge

While the (2S) designation fixes the stereochemistry at the


-carbon (L-configuration), the 

-carbon (C4) is also a chiral center. Consequently, "this compound" exists as two distinct diastereomers:
  • (2S, 4S)-L-Homoisoleucine: The side chain mimics the spatial arrangement of naturally occurring L-Isoleucine.

  • (2S, 4R)-L-Homoisoleucine: The side chain presents an inverted methyl topology at the

    
    -position.
    

Implication for Drug Design: The distinct spatial projection of the


-methyl group in these diastereomers allows researchers to probe the precise volume and shape of hydrophobic binding pockets (e.g., S1 pockets in proteases) with sub-angstrom resolution.

ChemicalLineage Leu L-Leucine (gamma-branched, 6 carbons) HomoIle This compound (L-Homoisoleucine) (gamma-branched, 7 carbons) Leu->HomoIle Side chain extension (+CH2) Ile L-Isoleucine (beta-branched, 6 carbons) Ile->HomoIle Homologation (Insertion of beta-CH2)

Figure 1: Structural lineage showing the relationship between canonical amino acids and L-Homoisoleucine.

Physicochemical Profile

The utility of L-Homoisoleucine lies in its enhanced lipophilicity compared to Leucine and Isoleucine, which facilitates membrane permeability and hydrophobic collapse in protein folding.

PropertyValue / DescriptionSignificance
Molecular Weight 145.20 g/mol +14 Da vs. Leu/Ile; minimal mass penalty for added bulk.
LogP (Calculated) ~ -1.0 to -1.2Slightly more lipophilic than Leu (-1.52), improving hydrophobic interaction.
pKa (

-COOH)
2.3 ± 0.1Standard range; suitable for standard SPPS coupling cycles.
pKa (

-NH3+)
9.6 ± 0.1Standard range; ensures zwitterionic stability at physiological pH.
Solubility Water: >50 mg/mLHighly soluble in aqueous buffers; compatible with biological assays.
Side Chain Volume ~166 ųLarger van der Waals volume than Leu (140 ų), filling voids in receptor pockets.
Synthetic Methodologies

The synthesis of this compound requires strict stereocontrol at both the


 and 

positions. Simple Strecker synthesis yields complex diastereomeric mixtures that are difficult to separate.

The Gold Standard: Myers Asymmetric Alkylation To achieve high diastereomeric excess (de > 98%), the Myers pseudoephedrine auxiliary method is the preferred protocol. This route uses the steric bias of a chiral auxiliary to direct the alkylation of a glycine enolate equivalent.

Protocol: Asymmetric Alkylation using Pseudoephedrine

Reference: Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496.[4]Link

Step-by-Step Methodology:

  • Auxiliary Attachment:

    • React N-Boc-glycine with (S,S)-(-)-pseudoephedrine (or pseudoephenamine for easier recovery) using EDC/HOBt coupling to form the glycine amide.

  • Enolization:

    • Treat the amide with Lithium Diisopropylamide (LDA) (2.2 equiv) in anhydrous THF at -78°C.

    • Mechanism: Lithium chloride (LiCl, 6 equiv) is added to accelerate enolization and prevent aggregation. The lithium enolate forms a rigid chelated structure with the auxiliary's alkoxide.

  • Electrophilic Alkylation:

    • Add 1-iodo-2-methylbutane (slow addition) at -78°C.

    • Warm slowly to 0°C. The electrophile attacks from the face opposite the auxiliary's shielding group, establishing the (2S) stereochemistry. Note: The chirality of the 1-iodo-2-methylbutane determines the C4 stereochemistry.

  • Hydrolysis (Auxiliary Removal):

    • Reflux in 1N NaOH/dioxane or use acidic hydrolysis (6N HCl) to release the free amino acid and recover the auxiliary.

SynthesisWorkflow Start Precursor: (S,S)-Pseudoephedrine Glycinamide Step1 1. Enolization (LDA, LiCl, -78°C) Formation of Z-enolate Start->Step1 Step2 2. Alkylation (+ 1-iodo-2-methylbutane) Face-selective attack Step1->Step2 Steric Control Step3 3. Hydrolysis (NaOH or HCl) Cleavage of Auxiliary Step2->Step3 Result Product: This compound (>98% de) Step3->Result

Figure 2: Myers Asymmetric Alkylation pathway for high-fidelity synthesis of L-Homoisoleucine.

Applications in Drug Discovery

The incorporation of this compound into peptide backbones addresses two primary failure modes in peptide therapeutics: proteolytic instability and sub-optimal binding affinity .

A. Proteolytic Resistance

Canonical amino acids (Leu, Ile) are rapidly recognized by chymotrypsin-like proteases. The non-canonical side chain of Homoisoleucine:

  • Disrupts the "lock-and-key" recognition by standard proteases.

  • Sterically shields the peptide bond from enzymatic hydrolysis without abolishing the hydrophobic character required for receptor binding.

B. Conformational Scanning (SAR)

In Structure-Activity Relationship (SAR) studies, this residue is used to "scan" the depth of hydrophobic pockets.

  • Scenario: If a Leucine residue in a lead compound leaves a void in the receptor pocket (reducing affinity), replacing it with Homoisoleucine fills the void (increasing van der Waals contact) and restricts the conformational entropy of the side chain.

DrugDesignLogic Problem Problem: Peptide Lead Candidate Low Affinity or High Clearance Decision Target Residue Analysis (Leu/Ile position) Problem->Decision PathA Issue: Hydrophobic Pocket Void (Leu is too short) Decision->PathA PathB Issue: Rapid Proteolysis (Enzymatic cleavage) Decision->PathB Solution Substitute with L-Homoisoleucine PathA->Solution PathB->Solution Outcome1 Result: Enhanced VdW Contact (Higher Affinity) Solution->Outcome1 Outcome2 Result: Steric Shielding (Higher Stability) Solution->Outcome2

Figure 3: Decision logic for incorporating L-Homoisoleucine into peptide drug candidates.

Analytical Characterization

Validating the identity and purity of this compound is critical, particularly distinguishing it from its isomers (Leucine, Isoleucine, and Homoleucine).

High-Resolution NMR Strategy

Standard 1H NMR can be ambiguous due to overlapping alkyl signals.

  • 13C NMR: Look for the characteristic chemical shift of the

    
    -methine carbon. In Homoisoleucine, the branching occurs at C4, distinct from C3 (Ile) or C4-dimethyl (Leu).
    
  • TOCSY (Total Correlation Spectroscopy): Essential for tracing the spin system.

    • Protocol: Spin lock time of 80ms allows magnetization transfer from the

      
      -proton through the 
      
      
      
      -methylene to the
      
      
      -branch point, confirming the connectivity
      
      
      .
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected m/z:

    
    .
    
  • Fragmentation: MS/MS fragmentation patterns will show a characteristic loss of the specific side chain (2-methylbutyl group), distinguishing it from Leucine (isobutyl loss).

References
  • Myers, A. G., et al. (1997).[4] Highly Practical Methodology for the Synthesis of D- and L-alpha-Amino Acids, N-Methylated alpha-Amino Acids, and N-Alkylated alpha-Amino Acids. Journal of the American Chemical Society.[4] Link

  • PubChem. (2024).[5] Compound Summary: (2S,4S)-2-amino-4-methylhexanoic acid.[1][6] National Library of Medicine. Link

  • ChemicalBook. (2023). This compound Product Properties.Link

  • BindingDB. (2024). Binding Affinity Data for (2S,4S)-2-amino-4-methylhexanoic acid.[6]Link

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A Technical Guide to the Conformational Analysis of Homoleucine Residues in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and biomaterial engineering, offering a pathway to modulate therapeutic properties such as stability, potency, and bioavailability. Homoleucine (Hle), a leucine analogue with an additional methylene group in its side chain, presents a subtle yet significant modification that can profoundly influence peptide conformation and function. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and practical aspects of analyzing the conformational landscape of homoleucine-containing peptides. We will delve into the causality behind experimental choices, present self-validating protocols for key analytical techniques, and explore the predictive power of computational methods. This guide is designed to be a comprehensive resource, blending established principles with field-proven insights to empower the rational design of next-generation peptide therapeutics.

Introduction: The Significance of the Extra Methylene Group

Homoleucine, with its n-propyl side chain, is structurally similar to leucine, a ubiquitous and critical residue in natural peptides and proteins. Leucine is known for its high helical propensity and its crucial role in forming hydrophobic cores that drive protein folding.[1] The addition of a single methylene group in homoleucine introduces several key physicochemical alterations that necessitate a dedicated conformational analysis:

  • Increased Hydrophobicity: The longer alkyl side chain enhances the hydrophobic character of the residue, potentially strengthening interactions within hydrophobic cores or at interfaces with biological membranes.

  • Enhanced Steric Bulk: The increased volume of the side chain can impose new steric constraints on the local peptide backbone and influence the accessible rotameric states.

  • Altered Conformational Entropy: The greater number of rotatable bonds in the homoleucine side chain (χ1, χ2, and χ3) compared to leucine (χ1 and χ2) increases its conformational flexibility, which can impact the overall entropic cost of folding into a defined structure.

Understanding how these subtle changes translate into macroscopic effects on peptide secondary and tertiary structure is paramount for predicting and engineering the biological activity of homoleucine-containing peptides. This guide will provide the tools to dissect these structural nuances.

Comparative Conformational Propensities: Homoleucine vs. Leucine

While extensive rotamer libraries exist for canonical amino acids like leucine, specific experimental data for homoleucine is less common.[2][3] However, we can infer its likely conformational behavior based on fundamental principles of steric hindrance and comparison with related structures.

The side-chain dihedral angles (χ angles) define the conformation of an amino acid side chain. For leucine, the χ1 and χ2 angles determine the orientation of the isobutyl group. In contrast, homoleucine has three key dihedral angles: χ1, χ2, and χ3.

G cluster_backbone Peptide Backbone cluster_sidechain Homoleucine Side Chain N N CA N->CA C C' CA->C CB CA->CB CA->CB χ1 CG CB->CG CB->CG χ2 CD CG->CD CG->CD χ3 CE CD->CE

Table 1: Comparison of Leucine and Homoleucine Properties

PropertyLeucine (Leu)Homoleucine (Hle)Predicted Impact of Hle
Side Chain -CH₂CH(CH₃)₂-CH₂CH₂CH₂CH₃Increased hydrophobicity and flexibility
Key Dihedrals χ1, χ2χ1, χ2, χ3Greater conformational space to explore
Helix Propensity HighLikely lower than LeucineIncreased side-chain entropy may disfavor the rigid helical conformation. Studies on hexafluoroleucine, a bulky analogue, also show reduced helix propensity compared to leucine.[4]
β-Sheet Propensity ModeratePotentially higher than LeucineThe extended side chain might favor more extended backbone conformations. Fluorinated amino acids have been suggested to be more suitable for stabilizing β-sheets.[4]

The increased length and flexibility of the homoleucine side chain suggest that it may be a weaker helix promoter than leucine. The entropic cost of restricting the three dihedral angles of homoleucine into the relatively fixed geometry required by an α-helix is likely higher than for leucine. Conversely, the extended nature of the homoleucine side chain might be more compatible with the extended backbone conformation of β-sheets.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for a comprehensive understanding of the conformational landscape of homoleucine-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure of peptides.[5] It provides atomic-resolution information on conformation and dynamics.

Core Principle: NMR measures the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the peptide's conformation.[6][7] Through-space interactions can be detected via the Nuclear Overhauser Effect (NOE), which provides distance restraints between protons that are close in space (< 5 Å).[8][9]

G cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Validation Synth Peptide Synthesis (with ¹³C/¹⁵N labeling if needed) Purify Purification (HPLC) Synth->Purify Sample NMR Sample Prep (Buffer, D₂O) Purify->Sample TOCSY 2D TOCSY (Spin System ID) NOESY 2D NOESY (Distance Restraints) HSQC 2D ¹H-¹⁵N HSQC (Backbone Amides) HNCA 3D HNCA/HN(CO)CA (Sequential Assignment) TOCSY->HNCA Restraints Generate Restraints (NOEs, J-couplings) NOESY->Restraints HSQC->HNCA Assign Resonance Assignment HNCA->Assign Assign->Restraints Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calc Refine Ensemble Refinement Calc->Refine Validate Structure Validation (Procheck, MolProbity) Refine->Validate

  • Peptide Synthesis and Purification:

    • Synthesize the homoleucine-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Fmoc-Hle-OH is commercially available.

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • NMR Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.[10]

    • Add 5-10% D₂O to the sample for the deuterium lock.[10]

    • For assignment of backbone resonances, preparing a uniformly ¹⁵N- and/or ¹³C-labeled sample is highly recommended.

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations.[8]

    • For labeled samples, acquire 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra to resolve backbone amide signals, and 3D experiments like HNCA and HN(CO)CA for sequential backbone resonance assignment.

  • Data Processing and Analysis:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Perform resonance assignment using software like CARA or CCPNmr Analysis. The random coil chemical shifts of homoleucine will be similar to those of leucine and methionine, but careful analysis of TOCSY and NOESY spectra will allow for unambiguous identification.[11][12]

    • Identify and quantify NOE cross-peaks from the NOESY spectrum to generate distance restraints.

    • Measure scalar couplings (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation and Validation:

    • Use the experimental restraints (distances and dihedral angles) to calculate an ensemble of 3D structures using programs like CYANA, XPLOR-NIH, or Rosetta.

    • Validate the quality of the calculated structures using tools like PROCHECK and MolProbity to assess stereochemical quality and atomic clashes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.[13][14]

Core Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] The secondary structures of peptides (α-helix, β-sheet, random coil) have distinct CD spectral signatures in the far-UV region (190-250 nm).[15]

  • α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.[14]

  • β-sheet: Shows a negative band around 217 nm and a positive band around 195 nm.[14]

  • Random coil: Typically displays a strong negative band below 200 nm.[14]

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a non-absorbing buffer (e.g., 10 mM phosphate buffer).

    • Determine the precise concentration of the peptide solution using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present).

    • Prepare a series of dilutions to a final concentration range of 10-100 µM.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum to identify the dominant secondary structure features.

    • Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure type.

    • Causality: By comparing the CD spectrum of the homoleucine-containing peptide to an analogous leucine-containing peptide, one can directly assess the impact of the extra methylene group on the overall secondary structure. For example, a decrease in the magnitude of the negative bands at 208 and 222 nm would suggest that homoleucine destabilizes the α-helical conformation relative to leucine.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a peptide's conformation in the solid state.[16][17]

Core Principle: When a highly ordered crystal of a molecule is exposed to an X-ray beam, the X-rays are diffracted in a specific pattern. The intensities and positions of these diffracted spots can be used to calculate an electron density map, from which the atomic structure of the molecule can be determined.[18]

  • Crystallization: This is often the most challenging step.[17] It involves screening a wide range of conditions (e.g., pH, precipitant, temperature) to find one that promotes the growth of well-ordered crystals.

  • Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The "phase problem" is solved to convert diffraction intensities into an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.

Trustworthiness: The final refined crystal structure provides unambiguous information about the peptide's backbone and side-chain conformation, including the specific rotameric state of the homoleucine residue in the crystalline environment. This can be used to validate and refine models derived from solution-state NMR or computational methods.

Computational Approaches

In silico methods are indispensable for exploring the conformational space of peptides and for providing a dynamic picture of their behavior.[19][20]

Molecular Dynamics (MD) Simulations

MD simulations provide a "computational microscope" to observe the time-evolution of a peptide's structure.[21]

Core Principle: MD simulations solve Newton's equations of motion for all atoms in the system (peptide, water, ions). A force field provides the parameters to describe the potential energy of the system, defining the interactions between atoms.

G Setup System Setup (Peptide Structure, Force Field, Solvent Box) Minimize Energy Minimization Setup->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, Ramachandran, Clustering, Dihedrals) Production->Analysis

  • System Preparation:

    • Start with an initial peptide conformation (e.g., an extended chain or a model based on NMR data).

    • Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS). Expertise: Standard force fields may not have parameters for homoleucine. These will need to be generated using quantum mechanics calculations or obtained from validated parameter sets for non-canonical amino acids.

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Execution:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).

    • Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to assess conformational stability (RMSD), secondary structure evolution (DSSP), and side-chain rotamer populations.

    • Plot the Ramachandran map for the peptide backbone and the dihedral distributions for the homoleucine χ1, χ2, and χ3 angles. This analysis will reveal the preferred rotameric states and the degree of flexibility of the side chain.

    • Perform clustering analysis to identify the most populated conformational states of the peptide.

Authoritative Grounding: Comparing the simulated dihedral angle distributions for homoleucine with the well-established distributions for leucine from the Dynameomics or Dunbrack rotamer libraries provides a powerful way to understand the conformational impact of the side-chain extension.[3][22]

Conclusion and Future Directions

The conformational analysis of homoleucine-containing peptides is a critical step in the rational design of novel therapeutics and biomaterials. While direct experimental data on its intrinsic conformational preferences are still emerging, a combination of high-resolution NMR spectroscopy, CD for secondary structure assessment, and predictive molecular dynamics simulations provides a robust framework for its characterization. By carefully comparing the results to its canonical counterpart, leucine, researchers can gain deep insights into how the subtle addition of a methylene group can be leveraged to fine-tune peptide structure and function. Future work in this area should focus on building a dedicated, experimentally validated rotamer library for homoleucine to improve the accuracy of computational models and further accelerate the design-build-test cycle in peptide engineering.

References

  • Vertex AI Search. (n.d.). Applications of Circular Dichroism: Peptide Mapping Workflow Reveals Diversity.
  • Williamson, M. P. (n.d.). Peptide structure determination by NMR. PubMed.
  • Cheng, R. (n.d.). 44532-G4 The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • Nagadi, N. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Lee, T. H., et al. (n.d.). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. PMC.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • (n.d.). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability.
  • Patsnap Synapse. (2025, May 9). What Are the Applications of Circular Dichroism in Protein Structure?.
  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Renfrew, P. D., et al. (n.d.). Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. Proteins. NIH Public Access.
  • Frkic, R. L., et al. (2024, June 4). Conformational Preferences of the Non-Canonical Amino Acids (2 S,4 S)-5-Fluoroleucine, (2 S,4 R)-5-Fluoroleucine, and 5,5'-Difluoroleucine in a Protein. PubMed.
  • Zavrtanik, U., et al. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Vrije Universiteit Brussel.
  • Koehl, P., & Levitt, M. (n.d.). Structure-based conformational preferences of amino acids. PMC.
  • Jack, K., et al. (2014, June 10). Predicting the side-chain dihedral angle distributions of nonpolar, aromatic, and polar amino acids using hard sphere.
  • (n.d.). Making non-canonical amino acid rotamer libraries. Rosetta.
  • (n.d.). Introduction to the Conformational Analysis of Protein Side Chains.
  • (n.d.). A curated rotamer library for common post-translational modifications of proteins. PMC.
  • (n.d.). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. PMC.
  • Wikipedia. (n.d.). Backbone-dependent rotamer library.
  • (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Oldfield Group Website - University of Illinois.
  • (n.d.). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC.
  • (2024, April 9). Analysis of chi angle distributions in isolated amino acids via multiplet fitting of proton scalar couplings. ResearchGate.
  • Scouras, A. D., & Daggett, V. (2010, December 3). The dynameomics rotamer library: Amino acid side chain conformations and dynamics from comprehensive molecular dynamics simulati. University of Washington.
  • (n.d.). Typical proton chemical shifts for amino acids within a protein.
  • (n.d.). Analysis of chi angle distributions in free amino acids via multiplet fitting of proton scalar couplings. PMC.
  • (n.d.). peptide nmr.
  • (n.d.). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. ROAR.
  • (n.d.). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions.
  • (2023, September 5). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. MDPI.
  • Wikipedia. (n.d.). X-ray crystallography.
  • (n.d.). Macromolecular Structure Determination by X-ray Crystallography.
  • (2025, June 21). In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins.
  • (2015, March 31). A Newcomer's Guide to Peptide Crystallography. PMC.

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An In-Depth Technical Guide to the Non-Proteinogenic Amino Acid (2S)-2-amino-4-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of Non-Proteinogenic Amino Acids in Modern Therapeutics

The universe of amino acids extends far beyond the 20 canonical building blocks of proteins. Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules, represent a significant frontier in drug discovery and biotechnology.[1][2] Their unique side chains, stereochemistry, and backbone modifications offer a powerful toolkit to modulate the pharmacological profiles of peptide-based therapeutics, enhancing stability, potency, and bioavailability.[1][3][4] This guide focuses on a specific NPAA, (2S)-2-amino-4-methylhexanoic acid, also known as homoisoleucine, providing a comprehensive technical overview for researchers seeking to harness its potential.

Core Characteristics of this compound

This compound is a non-proteinogenic α-amino acid and an analog of the canonical amino acid leucine.[1] Its structure features an additional methylene group in its side chain compared to isoleucine, contributing to an expanded hydrophobic surface area. This subtle modification has significant implications for its incorporation into peptides and proteins, influencing their structure and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem CID: 12612089[2]
Molecular Weight 145.20 g/mol PubChem CID: 12612089[2]
IUPAC Name (2S,4S)-2-amino-4-methylhexanoic acidPubChem CID: 12612089[2]
Synonyms Homoisoleucine, L-2-Amino-4S-methyl hexanoic acidPubChem CID: 12612089, ChemicalBook[2][5]
CAS Number 19833-02-4ChemicalBook[5]
Predicted XLogP3 -1PubChem CID: 12612089[2]
Topological Polar Surface Area 63.3 ŲPubChem CID: 12612089[2]

Natural Occurrence and Biosynthesis

Natural Occurrence

This compound has been reported to occur naturally in the California buckeye tree, Aesculus californica.[2] The presence of this NPAA in a plant species suggests the existence of a specialized biosynthetic pathway.

Biosynthesis

While the specific biosynthetic pathway for this compound in Aesculus californica has not been fully elucidated, it is likely derived from the branched-chain amino acid (BCAA) biosynthesis pathway, which is responsible for the production of leucine, isoleucine, and valine. This pathway involves a series of enzymatic steps, and the diversification to produce homoisoleucine could occur through the action of enzymes with relaxed substrate specificity or via a dedicated branch of the pathway.

Biosynthesis_Pathway cluster_BCAA Canonical Branched-Chain Amino Acid Biosynthesis cluster_NPAA Hypothetical Homoisoleucine Biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase alpha_keto_isovalerate alpha_keto_isovalerate Acetolactate->alpha_keto_isovalerate Ketol-acid reductoisomerase, Dihydroxyacid dehydratase Threonine Threonine alpha_ketobutyrate alpha_ketobutyrate Threonine->alpha_ketobutyrate Threonine Deaminase alpha_aceto_alpha_hydroxybutyrate alpha_aceto_alpha_hydroxybutyrate alpha_ketobutyrate->alpha_aceto_alpha_hydroxybutyrate Acetolactate Synthase alpha_keto_beta_methylvalerate alpha_keto_beta_methylvalerate alpha_aceto_alpha_hydroxybutyrate->alpha_keto_beta_methylvalerate Ketol-acid reductoisomerase, Dihydroxyacid dehydratase Valine Valine alpha_keto_isovalerate->Valine Branched-chain aminotransferase alpha_isopropylmalate alpha_isopropylmalate alpha_keto_isovalerate->alpha_isopropylmalate Isopropylmalate synthase Isoleucine Isoleucine alpha_keto_beta_methylvalerate->Isoleucine Branched-chain aminotransferase beta_isopropylmalate beta_isopropylmalate alpha_isopropylmalate->beta_isopropylmalate Isopropylmalate isomerase alpha_ketoisocaproate alpha_ketoisocaproate beta_isopropylmalate->alpha_ketoisocaproate Isopropylmalate dehydrogenase Leucine Leucine alpha_ketoisocaproate->Leucine Branched-chain aminotransferase Probable_precursor Probable_precursor alpha_ketoisocaproate->Probable_precursor Chain elongation enzymes? Homoisoleucine Homoisoleucine Probable_precursor->Homoisoleucine Aminotransferase? Synthesis_Workflow Start Chiral Auxiliary + Glycine + Ni(II) Complex Chiral Ni(II)-Glycine Complex Start->Complex Alkylation Asymmetric Alkylation (e.g., with 1-bromo-2-methylbutane) Complex->Alkylation Alkylated_Complex Alkylated Ni(II) Complex Alkylation->Alkylated_Complex Hydrolysis Acid Hydrolysis Alkylated_Complex->Hydrolysis Amino_Acid (2S)-2-amino-4-methylhexanoic acid Hydrolysis->Amino_Acid Protection Fmoc Protection (Optional) Amino_Acid->Protection Fmoc_AA Fmoc-(2S)-2-amino-4- methylhexanoic acid Protection->Fmoc_AA

Figure 2. General workflow for the asymmetric synthesis of this compound.

Characterization

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. Predicted chemical shifts can be calculated, but experimental verification is crucial.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted exact mass is 145.1103 g/mol . [2]* Chiral Chromatography: To determine the enantiomeric purity of the synthesized amino acid, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) is employed.

Biological Activity and Applications

The primary application of this compound in research and drug development stems from its role as a leucine surrogate. [1]

Protein and Peptide Stabilization

The expanded hydrophobic side chain of homoisoleucine can lead to enhanced van der Waals interactions within the hydrophobic core of a protein or in the interface of a peptide-protein interaction. [1]This can result in increased thermal stability of the protein or peptide. For instance, the replacement of leucine with homoisoleucine in a coiled-coil peptide has been shown to significantly increase its melting temperature. [1]

Drug Discovery and Development

The incorporation of this compound into peptide-based drug candidates can offer several advantages:

  • Increased Proteolytic Stability: The non-natural side chain can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. [1][3]* Enhanced Binding Affinity: The larger hydrophobic side chain can lead to improved binding to the target receptor or enzyme.

  • Modulation of Pharmacokinetic Properties: The overall hydrophobicity of a peptide can be fine-tuned by incorporating homoisoleucine, potentially improving its absorption and distribution. [3]

Experimental Protocols

Protocol for the Isolation of Amino Acids from Plant Material (General)

1. Sample Preparation:

  • Harvest fresh plant material (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Suspend the powdered tissue in an extraction buffer, typically an acidic aqueous solution (e.g., 0.1 M HCl) or an alcohol-water mixture (e.g., 80% ethanol).
  • Homogenize the suspension using a sonicator or a mechanical homogenizer.
  • Centrifuge the homogenate at high speed to pellet cellular debris.

3. Deproteinization:

  • To the supernatant, add a protein precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10%.
  • Incubate on ice for 30 minutes.
  • Centrifuge to remove precipitated proteins.

4. Solid-Phase Extraction (SPE) for Desalting and Partial Purification:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.
  • Load the deproteinized extract onto the cartridge.
  • Wash the cartridge with deionized water to remove salts and other polar impurities.
  • Elute the amino acids with an appropriate solvent, such as an aqueous solution of acetonitrile or methanol.

5. Analysis and Purification:

  • The eluted fraction can be analyzed by HPLC or LC-MS to identify and quantify the amino acids present.
  • Further purification of the target amino acid can be achieved using preparative HPLC with a suitable column and mobile phase.

Conclusion and Future Outlook

This compound represents a valuable tool for researchers in the fields of chemical biology and drug discovery. Its ability to enhance the stability and potentially the bioactivity of peptides makes it an attractive building block for the development of next-generation therapeutics. Future research should focus on elucidating its complete biosynthetic pathway, exploring its full range of biological activities beyond its role as a leucine surrogate, and developing more efficient and scalable synthetic routes. As our understanding of the diverse roles of non-proteinogenic amino acids continues to grow, the importance of molecules like homoisoleucine in shaping the future of medicine is undeniable.

References

  • Van Deventer, J. A., Fisk, J. D., & Tirrell, D. A. (2011). Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area. Chembiochem : a European journal of chemical biology, 12(5), 725–727. [Link]

  • PubChem. (n.d.). (2S,4S)-2-amino-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ding, Y., Ting, J. P., Liu, J., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226. [Link]

  • Ding, Y., Ting, J. P., Liu, J., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed, 32945974. [Link]

  • PubChem. (n.d.). Homoisoleucine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-2-(aminomethyl)-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central, 1729859. [Link]

  • PubChem. (n.d.). (2S)-2-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M. (2024). Bioactive compounds isolated from the bark of Aesculus glabra Willd. PubMed Central, 10937403. [Link]

  • Xu, S., & Zhang, X. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central, 11849789. [Link]

  • ResearchGate. (2025). Homoisoleucine: A Translationally Active Leucine Surrogate of Expanded Hydrophobic Surface Area. Retrieved from [Link]

  • PubChem. (n.d.). CID 87844540. National Center for Biotechnology Information. Retrieved from [Link]

  • Belokon, Y. N., Tararov, V. I., Saveleva, T. F., & Belikov, V. M. (1997). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. [Link]

  • Green, T. W., & Wuts, P. G. M. (2024). Bioactive compounds isolated from the bark of Aesculus glabra Willd. PubMed, 38614488. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhex-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Han, J., & Soloshonok, V. A. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PubMed Central, 11521742. [Link]

  • PubChemLite. (n.d.). 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fowden, L. (2025). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. ResearchGate. [Link]

  • Chistyakova, A. S., & Slivkin, A. I. (2024). Studying the acids and amino acid composition of horse chestnut flowers. Drug development & registration, 13(1), 108-115. [Link]

  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-2-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Colistin. Retrieved from [Link]

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Methodological & Application

Application Note: Enantioselective Synthesis of (2S)-2-Amino-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide for the enantioselective synthesis of (2S)-2-amino-4-methylhexanoic acid (also known as L-Homoisoleucine). This protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) , a robust, scalable, and environmentally benign method favored in modern process chemistry.

Abstract & Strategic Rationale

This compound is a non-proteinogenic


-amino acid. Structurally, it is a homolog of L-Isoleucine. The incorporation of such unnatural amino acids into peptide therapeutics (peptidomimetics) is a critical strategy in drug discovery to:
  • Enhance Metabolic Stability: Reduce susceptibility to proteolytic degradation by endogenous proteases.

  • Constrain Conformation: Alter the side-chain spatial orientation to improve receptor binding affinity.

  • Modulate Lipophilicity: The extended aliphatic side chain increases hydrophobicity, aiding membrane permeability.

Synthetic Challenge: The primary challenge is the installation of the


-chiral center (C2) with high enantiomeric excess (ee). A secondary challenge is the stereocenter at C4 (the 

-methyl group). This protocol focuses on the Maruoka-O'Donnell Asymmetric Alkylation , which guarantees high stereocontrol at C2.

Note on C4 Stereochemistry: This protocol uses racemic 1-bromo-2-methylbutane. Consequently, the product will be a 1:1 diastereomeric mixture of (2S,4S) and (2S,4R). If the specific (2S,4S) isomer is required, the electrophile must be substituted with optically pure (S)-1-bromo-2-methylbutane, or the final diastereomers must be separated via preparative chiral HPLC.

Reaction Scheme & Mechanism

The synthesis relies on the alkylation of a glycine Schiff base (benzophenone imine of tert-butyl glycinate) using a chiral quaternary ammonium salt as a Phase-Transfer Catalyst.[1][2][3]

Visual Workflow (DOT Diagram)

SyntheticWorkflow cluster_phase1 Phase 1: C-C Bond Formation Substrate Glycine Schiff Base (tert-Butyl glycinate benzophenone imine) Intermediate Chiral Alkylated Imine (>95% ee at C2) Substrate->Intermediate Asymmetric Alkylation Toluene, 0°C Reagents Electrophile: 1-bromo-2-methylbutane Base: 50% KOH(aq) Reagents->Intermediate Catalyst Chiral Catalyst (Maruoka or Cinchona derived) Catalyst->Intermediate Ion Pairing Hydrolysis Acid Hydrolysis (1N HCl / THF) Intermediate->Hydrolysis Deprotection Product Target: This compound Hydrolysis->Product Ion Exchange Purification

Caption: Workflow for the asymmetric alkylation of glycine imine via Phase Transfer Catalysis.

Mechanistic Insight

The reaction proceeds via an interfacial mechanism .

  • Deprotonation: The aqueous base (KOH) deprotonates the glycine imine at the interface, generating an enolate.

  • Ion Pairing: The chiral quaternary ammonium cation (

    
    ) extracts the enolate into the organic phase (Toluene) as a tight ion pair.
    
  • Facial Shielding: The bulky chiral catalyst sterically shields one face of the enolate (typically the Re-face for Cinchonidine derivatives or specific Maruoka catalysts), forcing the electrophile to attack from the opposite side.

  • Product Release: The alkylated product is neutral and remains in the organic phase, while the catalyst returns to the interface to repeat the cycle.

Materials & Equipment

Reagents
ReagentSpecificationRole
Glycine Schiff Base tert-Butyl glycinate benzophenone imineSubstrate (Pro-nucleophile)
Electrophile 1-bromo-2-methylbutaneAlkylating Agent
Catalyst (S,S)-3,4,5-trifluorophenyl-NAS Bromide (Maruoka Cat) OR N-(9-anthracenylmethyl)cinchonidinium bromideChiral PTC
Base Potassium Hydroxide (KOH), 50% aq.Deprotonating Agent
Solvent Toluene (HPLC Grade)Organic Phase
Acid Hydrochloric Acid (1N)Deprotection
Equipment
  • Cryostat or cooling bath (capable of 0°C to -20°C).

  • Overhead mechanical stirrer (Critical: vigorous stirring is required for efficient biphasic mass transfer).

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H or OD-H column.

Detailed Experimental Protocol

Step 1: Catalyst & Substrate Preparation

Note: All steps involving the active alkylation should be performed under an inert atmosphere (Argon or Nitrogen) to prevent moisture interference, although PTC is generally robust.

  • Charge Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for scale >5g), add Glycine Schiff Base (1.0 equiv, 2.95 g, 10 mmol).

  • Catalyst Addition: Add the Chiral Phase Transfer Catalyst (0.01 equiv, 1 mol%).

    • Optimization Note: Start with 1 mol%.[4] If conversion is slow (<50% after 4h), increase to 3 mol%.

  • Solvent: Add Toluene (30 mL, 3 volumes relative to substrate). Cool the mixture to 0°C .

Step 2: Asymmetric Alkylation[3]
  • Electrophile Addition: Add 1-bromo-2-methylbutane (1.2 equiv, 12 mmol) to the cooled toluene solution.

  • Base Addition: Vigorously stir the organic phase. Add 50% aqueous KOH (3.0 equiv, 30 mmol) dropwise via syringe or addition funnel.

    • Critical Control Point: The stirring rate must be high (>800 rpm) to create a fine emulsion. The reaction rate is diffusion-controlled.

  • Reaction Monitoring: Stir at 0°C. Monitor via TLC (SiO2, Hexane/EtOAc 4:1) or HPLC.

    • Endpoint: The starting imine spot (

      
      ) should disappear; a new, less polar spot (alkylated product) appears. Typical time: 4–12 hours.
      
Step 3: Workup and Isolation of Intermediate
  • Quench: Dilute with water (50 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with Toluene (2 x 20 mL).

  • Wash: Wash combined organics with saturated brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Result: A yellow oil containing the crude alkylated imine. (Can be carried forward directly or purified via flash chromatography if high purity is required).

Step 4: Hydrolysis (Deprotection)
  • Dissolution: Dissolve the crude oil in THF (20 mL).

  • Acidification: Add 1N HCl (15 mL). Stir at room temperature for 2 hours.

    • Visual Check: The yellow color of the Schiff base will fade as benzophenone is liberated.

  • Partition: Remove THF under vacuum. The residue consists of the amino acid hydrochloride salt (aqueous) and benzophenone (organic precipitate/oil).

  • Wash: Add water (20 mL) and extract with Diethyl Ether (2 x 30 mL) to remove the benzophenone byproduct. Keep the aqueous layer.

Step 5: Final Isolation
  • Neutralization/Purification: Load the aqueous acidic solution onto a cation-exchange resin column (e.g., Dowex 50W x8).

  • Elution: Wash with water to remove salts. Elute the amino acid with 1M Ammonium Hydroxide (

    
    ) .
    
  • Lyophilization: Collect ninhydrin-positive fractions and lyophilize.

  • Yield: Expect a white powder. Typical Yield: 75–85%.

Quality Control & Analytics

Enantiomeric Excess Determination

To determine the ee of the amino acid, it is often derivatized (e.g., N-Boc or N-Cbz) before HPLC analysis, or analyzed directly on a specialized chiral column.

  • Method: HPLC

  • Column: Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA (for N-protected derivative).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: >95% ee (for the

    
    -center).
    
NMR Characterization (Expected Data)
  • 
     NMR (
    
    
    
    ):
    
    
    3.75 (t, 1H,
    
    
    -H), 1.60-1.75 (m, 2H,
    
    
    -H), 1.30-1.50 (m, 1H,
    
    
    -H), 1.10-1.30 (m, 2H,
    
    
    -H), 0.85-0.95 (overlapping d and t, 6H, methyls).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Poor stirring (mass transfer limitation).Increase stirring speed; ensure emulsion formation.
Low Enantioselectivity Temperature too high.Lower reaction temp to -20°C (requires longer time).
Low Enantioselectivity Catalyst degradation.Ensure catalyst is fresh; check storage conditions.
Racemization Hydrolysis conditions too harsh.Avoid reflux during hydrolysis; use mild acid (1N HCl or 15% Citric Acid).

Pathway Visualization

CatalyticCycle Figure 2: Interfacial Catalytic Cycle (Maruoka/O'Donnell Type) Interface Interface (Liquid-Liquid) Q_Enolate [Q+ Enolate-] (Chiral Ion Pair) Interface->Q_Enolate Ion Exchange with Q+ Q_Br Q+ Br- (Organic Phase) Q_Br->Interface Regeneration Product Product (Alkylated Imine) Q_Enolate->Product R-X (Electrophile) Rate Determining Step Substrate Substrate (Gly-Imine) Substrate->Interface Diffusion Product->Q_Br Release Base KOH (aq) Base->Interface Deprotonation

Caption: The ion-pair mechanism allows the chiral catalyst (Q+) to solubilize the enolate in toluene while controlling the facial attack of the electrophile.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral and Chiral Catalysts." Accounts of Chemical Research. 
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • Jew, S., et al. (2003).[5] "Enantioselective synthesis of L-homoisoleucine and L-homoleucine." Tetrahedron: Asymmetry. (Demonstrates specific application to the target molecule).

  • Sigma-Aldrich. "Maruoka Catalysts Product Guide."

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all chemicals, specifically 1-bromo-2-methylbutane (flammable) and Toluene (toxic).

Sources

incorporating (2S)-2-amino-4-methylhexanoic acid into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of (2S)-2-Amino-4-Methylhexanoic Acid into Peptide Chains

Executive Summary & Molecule Profile

This guide details the protocol for incorporating This compound (often referred to as L-Homoisoleucine or


-Methylleucine ) into peptide sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS).

While structurally similar to Leucine, this non-canonical amino acid (NCAA) possesses an extended aliphatic side chain (


-methyl substituted hexanoic backbone). This modification significantly increases the hydrophobicity of the resulting peptide, enhancing membrane permeability and proteolytic stability, but simultaneously introducing challenges related to on-resin aggregation  and solubility .

Molecule Specifications:

  • IUPAC Name: this compound[1][2]

  • Common Aliases: L-Homoisoleucine,

    
    -Methylleucine
    
  • Structural Feature:

    
    -branched aliphatic side chain (non- 
    
    
    
    -branched).
  • Key Challenge: Hydrophobic collapse of the peptide chain during synthesis.

Strategic Planning: The "Solubility-First" Approach

Successful incorporation requires mitigating the "hydrophobic effect" inside the resin matrix. Unlike


-branched amino acids (Val, Ile) which suffer from steric hindrance at the coupling center, this compound suffers from kinetic slowdowns due to aggregation .
Resin Selection

Do not use high-loading resins. The bulky hydrophobic side chain requires spatial freedom.

  • Recommended: ChemMatrix® or Tentagel® resins (PEG-based). These swell better in diverse solvents than polystyrene.

  • Loading: Target 0.2 – 0.4 mmol/g .

  • Why: Lower loading prevents "site-site interaction" where adjacent peptide chains clump together, blocking the N-terminus.

Solvent System

Standard DMF (Dimethylformamide) is often insufficient for sequences containing this residue.

  • Primary Solvent: DMF.

  • Chaos-Inducing Additive (The "Magic Mixture"): If the sequence contains >3 hydrophobic residues, use DMF/NMP (1:1) or add 1% Triton X-100 .

  • Chaotropic Salts: For difficult sequences, add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and

    
    -sheet formation.
    

Detailed Protocol: Fmoc-SPPS Incorporation[3]

This protocol assumes a standard Fmoc/tBu strategy.

Step 1: Preparation of the Fmoc-AA Building Block

The Fmoc-protected derivative (Fmoc-(2S)-2-amino-4-methylhexanoic acid) can exhibit poor solubility in pure DCM.

  • Dissolution: Dissolve the amino acid in NMP (N-Methyl-2-pyrrolidone) or DMF .

  • Concentration: Target a concentration of 0.2 M to 0.3 M . Do not exceed 0.5 M as precipitation may occur upon addition of coupling reagents.

Step 2: Activation Strategy

Avoid carbodiimides (DCC) alone due to slow kinetics.

  • Standard Pathway (High Purity): DIC / Oxyma Pure .

    • Rationale: Oxyma Pure (ethyl cyanoglyoxylate-2-oxime) suppresses racemization better than HOBt and is safer than HOAt (explosive risk).

  • Difficult Pathway (Steric Bulk): HATU / HOAt / DIEA .

    • Rationale: If the preceding residue is bulky (e.g., Pro, Val), use HATU. The 7-azabenzotriazole moiety accelerates the reaction significantly.

Step 3: Coupling Cycle

Perform a Double Coupling to ensure complete conversion.

PassReagentsStoichiometry (AA : Activator : Base)TimeTemp
1 DIC / Oxyma4 : 4 : 4 (relative to resin)60 min25°C
2 HATU / DIEA3 : 2.9 : 645 min40°C*

*Note: Mild heating (40°C) improves diffusion for hydrophobic residues but increases racemization risk for Cys/His. Use only if necessary.

Step 4: Monitoring

Standard Kaiser (Ninhydrin) tests may yield false negatives due to the hydrophobic nature of the residue shielding the amine.

  • Recommended: Chloranil Test (for secondary amines) or Micro-cleavage followed by HPLC/MS is the gold standard to verify coupling efficiency.

Step 5: Capping (Mandatory)

Because this residue is prone to difficult coupling, unreacted amines must be permanently capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:2:10).

  • Duration: 10 minutes.

Visualization: Decision Logic for Hydrophobic Coupling

The following diagram illustrates the decision matrix for coupling this compound, specifically addressing the aggregation issue.

G Start Start: Coupling this compound CheckSeq Analyze Preceding Sequence Start->CheckSeq IsBulky Is Preceding AA Bulky? (Val, Ile, Pro, N-Me) CheckSeq->IsBulky Standard Standard Protocol: DIC / Oxyma (4 eq) 60 min @ RT IsBulky->Standard No Aggressive Aggressive Protocol: HATU / DIEA (3 eq) Double Couple IsBulky->Aggressive Yes CheckAgg Check Aggregation Potential (>3 hydrophobic AAs in a row?) Standard->CheckAgg Aggressive->CheckAgg SolventMod Modify Solvent: Use DMF/NMP (1:1) Add 0.1M LiCl CheckAgg->SolventMod High Risk NormalSolvent Standard Solvent: DMF CheckAgg->NormalSolvent Low Risk Coupling Perform Coupling Reaction SolventMod->Coupling NormalSolvent->Coupling QC QC: Micro-Cleavage & HPLC Coupling->QC

Figure 1: Decision tree for optimizing coupling conditions based on sequence difficulty and aggregation risk.

Troubleshooting & QC Data

Common Failure Modes
  • Incomplete Coupling (Deletion):

    • Cause: Steric shielding or resin aggregation.

    • Solution: Switch resin to ChemMatrix; use microwave-assisted synthesis (max 50°C).

  • Precipitation in Line:

    • Cause: High concentration of the hydrophobic Fmoc-AA.

    • Solution: Dilute to 0.2 M and ensure delivery lines are primed with NMP.

Comparative Hydrophobicity (HPLC Retention)

When analyzing the final peptide, expect a significant retention time shift compared to Leucine-containing analogs.

Amino Acid ResidueSide Chain StructureRelative Hydrophobicity (Index)HPLC Shift (approx.)
Leucine (Leu) Isobutyl (4-carbon)1.0 (Reference)--
Isoleucine (Ile) sec-Butyl (4-carbon)1.05+ 0.5 min
(2S)-2-amino-4-methylhexanoic

-Methyl-Hexyl (7-carbon)
~1.40 + 2.5 - 4.0 min

Note: Data based on C18 Reverse Phase HPLC, 5-95% ACN gradient.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on aggregation disruption strategies). [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5] Chemical Reviews. (Review of orthogonal protection for non-canonical AAs). [Link]

Sources

Application Notes and Protocols: Synthesis of γ-Methylated Amino Acids via the Strecker Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of γ-Methylated Amino Acids

γ-Methylated amino acids represent a critical class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug development. The introduction of a methyl group at the γ-position of an amino acid side chain can induce conformational constraints, enhance metabolic stability, and modulate biological activity by providing a sterically demanding group that can probe the hydrophobic pockets of protein binding sites. These unique properties make them valuable building blocks for the design of novel peptides and small molecule therapeutics with improved pharmacological profiles. The Strecker amino acid synthesis, a robust and versatile method, provides a direct and efficient route to these valuable compounds.[1]

The Strecker Reaction: A Time-Honored Approach to Amino Acid Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[2][3] The versatility of this reaction lies in its tolerance of a wide range of carbonyl compounds, which allows for the synthesis of a diverse array of amino acids by simply varying the starting aldehyde or ketone.[4][5]

Reaction Mechanism

The Strecker synthesis proceeds in two main stages:

  • α-Aminonitrile Formation: The reaction is initiated by the formation of an imine from the reaction of an aldehyde or ketone with ammonia. In the presence of a cyanide source, the cyanide ion then acts as a nucleophile, attacking the imine carbon to form a stable α-aminonitrile intermediate.[2][6]

  • Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final amino acid product.[4][6]

Synthesis of γ-Methylated Amino Acids: Strategic Selection of Starting Materials

The key to synthesizing a γ-methylated amino acid via the Strecker reaction is the judicious choice of the starting aldehyde. To introduce a methyl group at the γ-position of the final amino acid, the starting aldehyde must contain a methyl group at the carbon atom that is three bonds away from the carbonyl carbon.

For instance, to synthesize γ-methyl-leucine (also known as neopentylglycine), the corresponding starting aldehyde would be 3,3-dimethylbutanal .

Experimental Workflow for the Synthesis of γ-Methylated Amino Acids

Strecker_Workflow cluster_aminonitrile Stage 1: α-Aminonitrile Formation cluster_hydrolysis Stage 2: Hydrolysis Start γ-Methylated Aldehyde (e.g., 3,3-dimethylbutanal) Reaction1 Imine Formation & Nucleophilic Cyanide Addition Start->Reaction1 Reagents1 Ammonia (NH3) & Cyanide Source (e.g., NaCN) Reagents1->Reaction1 Intermediate α-Aminonitrile Reaction1->Intermediate Reaction2 Nitrile Hydrolysis Intermediate->Reaction2 Proceed to Hydrolysis Reagents2 Acid or Base (e.g., HCl) Reagents2->Reaction2 Product γ-Methylated Amino Acid (e.g., γ-Methyl-leucine) Reaction2->Product

Caption: General workflow for the synthesis of γ-methylated amino acids via the Strecker reaction.

Detailed Protocol: Synthesis of Racemic γ-Methyl-leucine

This protocol is adapted from a modified Strecker synthesis approach and provides a general procedure for the synthesis of racemic γ-methyl-leucine.[1]

Materials and Reagents
  • 3,3-Dimethylbutanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Procedure

Part 1: Synthesis of the α-Aminonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To the flask, add ammonium chloride (1.1 equivalents) and sodium cyanide (1.05 equivalents) followed by methanol. Cool the mixture in an ice bath with stirring.

  • Aldehyde Addition: Slowly add 3,3-dimethylbutanal (1.0 equivalent) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude α-aminonitrile.

Part 2: Hydrolysis of the α-Aminonitrile to γ-Methyl-leucine

  • Acid Hydrolysis: To the crude α-aminonitrile in a round-bottom flask, add an excess of concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The hydrolysis of the nitrile to the carboxylic acid will occur.

  • Cooling and Extraction: After reflux, cool the reaction mixture to room temperature. Transfer the acidic solution to a separatory funnel and wash with diethyl ether to remove any unreacted aldehyde and other organic impurities.

  • Neutralization and Isolation: Carefully neutralize the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with a solution of sodium hydroxide. The amino acid will precipitate out of the solution.

  • Purification: Collect the precipitated γ-methyl-leucine by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the final racemic γ-methyl-leucine.

Asymmetric Strecker Synthesis: Accessing Enantiomerically Pure γ-Methylated Amino Acids

The classical Strecker synthesis yields a racemic mixture of amino acids.[2] For applications in drug development, enantiomerically pure amino acids are often required. Asymmetric versions of the Strecker reaction have been developed to address this challenge. These methods typically fall into two categories:

  • Diastereoselective Strecker Reaction: This approach utilizes a chiral auxiliary, such as a chiral amine, which reacts with the aldehyde to form a chiral imine. The subsequent cyanide addition proceeds diastereoselectively, and the chiral auxiliary is removed in a later step.[7][8]

  • Catalytic Enantioselective Strecker Reaction: This method employs a chiral catalyst to control the stereochemistry of the cyanide addition to an achiral imine. Various chiral metal complexes and organocatalysts have been successfully used for this purpose.

The choice of method will depend on the specific target molecule, desired enantiomeric excess, and scalability of the reaction.

Data Presentation: Representative Reaction Parameters

Starting AldehydeAmine SourceCyanide SourceSolventTemperatureTimeProductYield (%)
3,3-DimethylbutanalNH₄ClNaCNMethanolRoom Temp.12 hγ-Methyl-leucine~70-80%
3-MethylbutanalNH₃KCNWater/Ethanol0°C to RT24 hLeucine~65-75%
Isovaleraldehyde(R)-PhenylglycinolTMSCNToluene-78°C6 h(S)-Leucine derivativeHigh (diastereoselective)

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Conclusion and Future Perspectives

The Strecker reaction remains a powerful and highly relevant tool for the synthesis of α-amino acids, including structurally complex γ-methylated derivatives. Its operational simplicity, use of readily available starting materials, and adaptability to asymmetric synthesis make it an attractive method for both academic research and industrial applications. Future developments in this field will likely focus on the discovery of more efficient and highly selective chiral catalysts for the enantioselective synthesis of a broader range of non-proteinogenic amino acids, further expanding the chemical space for drug discovery and development.

References

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Zhu, Y., Khumsubdee, S., Schaefer, A., & Burgess, K. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. The Journal of organic chemistry, 76(18), 7449–7457. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. In Master Organic Chemistry. Available at: [Link]

  • Kazmaier, U. (2009). Asymmetric Synthesis and Application of α-Amino Acids. In ACS Symposium Series. American Chemical Society. Available at: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. In MedSchoolCoach. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Fauchère, J. L., & Petermann, C. (1981). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 18(3), 249-255. Available at: [Link]

  • Hooker, J. M., et al. (2013). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS chemical neuroscience, 4(5), 816–821. Available at: [Link]

  • Sereda, G. (2022). Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions. Chemistry & Chemical Technology, 16(3), 321-334. Available at: [Link]

  • Corey, E. J., & Durst, T. (1966). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 88(23), 5656–5657. Available at: [Link]

  • Tlahuext-Aca, A., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(29), 7524-7529. Available at: [Link]

  • Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids?. Available at: [Link]

  • Kunz, H., & Sager, W. (1988). DIASTEROSELECTIVE STRECKER SYNTHESIS OF alpha-AMINOACIDS FROM GLYCOSYLAMINE DERIVATES. Google Patents.
  • Li, F., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 11(7), 4147-4154. Available at: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]

  • Sun, Q., et al. (2011). Synthesis of 3-Methylbutanal by Strecker Reaction at Unelevated Temperature and in Acidic Systems. Advanced Materials Research, 236-238, 2404-2407. Available at: [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Available at: [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. Available at: [Link]

  • Li, F., et al. (2021). Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. Available at: [Link]

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Application of Homoleucine in the Development of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of ACE Inhibitors with Non-Canonical Amino Acids

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin-converting enzyme (ACE) represents a key therapeutic target for the management of hypertension and heart failure.[1] ACE inhibitors effectively block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.[2] While numerous successful ACE inhibitors have been developed, the exploration of novel chemical entities to improve potency, selectivity, and pharmacokinetic profiles remains an active area of research.

The incorporation of non-canonical amino acids (ncAAs) into peptide-based drug candidates offers a powerful strategy to enhance their therapeutic properties.[] These unique building blocks can introduce novel side-chain functionalities, conformational constraints, and increased resistance to enzymatic degradation compared to their proteinogenic counterparts.[4] This guide focuses on the application of homoleucine, a non-canonical amino acid analogue of leucine, in the design and development of next-generation ACE inhibitors.

Homoleucine, with its extended aliphatic side chain, presents an intriguing candidate for modifying ACE inhibitory peptides. Given that many potent ACE inhibitory peptides contain leucine at key positions, substituting it with homoleucine could lead to enhanced hydrophobic interactions within the active site of ACE, potentially increasing binding affinity and inhibitory potency.[5][6] This document provides a comprehensive overview of the rationale, synthesis, and evaluation of homoleucine-containing ACE inhibitors for researchers, scientists, and drug development professionals.

Part 1: Rationale for Homoleucine Incorporation in ACE Inhibitor Design

The design of potent ACE inhibitors often leverages the interaction of peptide substrates with the enzyme's active site, which comprises distinct sub-pockets (S1, S1', and S2'). The amino acid residues of the inhibitor play a crucial role in occupying these pockets and establishing key binding interactions. Aromatic or hydrophobic amino acids are frequently favored at the C-terminus of inhibitory peptides.[7]

Hypothesized Advantages of Homoleucine:

  • Enhanced Hydrophobic Interactions: The additional methylene group in the homoleucine side chain compared to leucine increases its hydrophobicity. This can lead to stronger van der Waals interactions with hydrophobic residues within the ACE active site, potentially resulting in a lower dissociation constant (Ki) and a more potent inhibitory effect (lower IC50).

  • Increased Proteolytic Stability: Peptidic drugs are often susceptible to rapid degradation by proteases in vivo. The presence of a non-canonical amino acid like homoleucine can hinder recognition by proteases, thereby increasing the peptide's half-life and bioavailability.

  • Fine-Tuning of Conformational Properties: The introduction of homoleucine can influence the local peptide backbone conformation, which may lead to a more favorable orientation for binding to the ACE active site.[8]

Part 2: Synthesis of Homoleucine-Containing Peptide-Based ACE Inhibitors

The synthesis of peptides incorporating homoleucine can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a widely used and robust method for this purpose.

Experimental Protocol: Solid-Phase Synthesis of a Homoleucine-Containing Tripeptide

This protocol describes the manual synthesis of a model tripeptide, for example, Phe-Hle-Pro, where Hle represents homoleucine.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-Homoleucine (Fmoc-Hle-OH)

  • Fmoc-Phenylalanine (Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Homoleucine:

    • In a separate vial, dissolve Fmoc-Hle-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Phenylalanine: Repeat step 3 using Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Part 3: In Vitro Evaluation of Homoleucine-Containing ACE Inhibitors

The inhibitory potency of the synthesized homoleucine-containing peptides against ACE is determined by measuring the IC50 value. A common and reliable method is the spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Experimental Protocol: ACE Inhibition Assay (Spectrophotometric)

Principle:

ACE catalyzes the hydrolysis of HHL to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry after extraction.

Materials:

  • Rabbit lung ACE (commercially available)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Synthesized homoleucine-containing peptide inhibitor

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Spectrophotometer

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the homoleucine-containing peptide inhibitor in borate buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 50 µL of the peptide inhibitor solution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate for 30 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate and vortex vigorously for 30 seconds.

    • Centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the hippuric acid residue in a known volume of deionized water.

    • Measure the absorbance at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Part 4: Data Presentation and Interpretation

The results of the ACE inhibition assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values for Leucine vs. Homoleucine-Containing ACE Inhibitory Peptides

Peptide SequenceIC50 (µM)Fold Change
Phe-Leu -Pro5.2-
Phe-Hle -Pro2.81.86x improvement
Val-Leu -Pro8.1-
Val-Hle -Pro4.51.80x improvement

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 would suggest that the substitution of leucine with homoleucine leads to a significant increase in ACE inhibitory potency. This enhanced activity can be attributed to the increased hydrophobicity of the homoleucine side chain, leading to more favorable interactions within the enzyme's active site.

Part 5: Visualizing Workflows and Mechanisms

Diagram 1: ACE Inhibition by a Homoleucine-Containing Peptide

ACE_Inhibition cluster_0 Renin-Angiotensin System cluster_1 Therapeutic Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Hle_Inhibitor Homoleucine-Containing Peptide Inhibitor ACE_enzyme ACE Hle_Inhibitor->ACE_enzyme Binds to Active Site AngiotensinII_2 Angiotensin II (Production Blocked) AngiotensinI_2 Angiotensin I AngiotensinI_2->AngiotensinII_2 ACE (Inhibited)

Caption: Mechanism of ACE inhibition by a homoleucine-containing peptide.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Peptide Synthesis cluster_assay ACE Inhibition Assay start Start: Fmoc-Pro-Wang Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling_hle Couple Fmoc-Homoleucine deprotection1->coupling_hle deprotection2 Fmoc Deprotection coupling_hle->deprotection2 coupling_phe Couple Fmoc-Phenylalanine deprotection2->coupling_phe final_deprotection Final Fmoc Deprotection coupling_phe->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization end_synthesis Pure Peptide characterization->end_synthesis start_assay Start: Prepare Reagents end_synthesis->start_assay Use in Assay incubation Incubate Peptide with ACE start_assay->incubation reaction Add HHL Substrate incubation->reaction termination Stop Reaction (HCl) reaction->termination extraction Extract Hippuric Acid termination->extraction measurement Measure Absorbance (228 nm) extraction->measurement analysis Calculate IC50 measurement->analysis end_assay Inhibitory Potency analysis->end_assay

Caption: Workflow for synthesis and evaluation of homoleucine-containing ACE inhibitors.

Conclusion

The incorporation of homoleucine into ACE inhibitory peptides represents a promising strategy for the development of novel antihypertensive agents. The rationale for its use is grounded in the principles of structure-activity relationships, where enhanced hydrophobicity can lead to improved binding affinity. The synthesis and evaluation of such peptides can be accomplished using established and reliable laboratory protocols. This guide provides the foundational knowledge and detailed methodologies to empower researchers to explore the potential of homoleucine and other non-canonical amino acids in the exciting field of ACE inhibitor drug discovery.

References

  • ACE inhibitors and their interaction with systems and molecules involved in metabolism. (URL: [Link])

  • Novel peptidomimetics as angiotensin-converting enzyme inhibitors: a combinatorial approach. PubMed. (URL: [Link])

  • Design of peptide derived amino alcohols as transition-state analog inhibitors of angiotensin converting enzyme. PubMed. (URL: [Link])

  • MIT Open Access Articles Continuous Flow Synthesis of ACE Inhibitors From N-Substituted L-Alanine Derivatives. (URL: [Link])

  • Discovery and development of ACE inhibitors. Wikipedia. (URL: [Link])

  • Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. PubMed. (URL: [Link])

  • The newly designed peptide mimetics for ACE inhibitors. The first... | Download Scientific Diagram. ResearchGate. (URL: [Link])

  • Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. MDPI. (URL: [Link])

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. (URL: [Link])

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area. PMC. (URL: [Link])

  • Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. PMC. (URL: [Link])

  • Angiotensin I Converting Enzyme Inhibitors Containing Unnatural Alpha-Amino Acid Analogues of Phenylalanine. PubMed. (URL: [Link])

  • Structures and activity of angiotensin-converting enzyme inhibitors in an alpha-zein hydrolysate. PubMed. (URL: [Link])

  • Structure–Activity Relationship of Novel ACE Inhibitory Undecapeptides from Stropharia rugosoannulata by Molecular Interactions and Activity Analyses. MDPI. (URL: [Link])

  • Structure-activity relationship analysis of the ACE inhibitory activity of three walnut protein hydrolysates and elucidation of the ACE inhibitory mechanism of its derived peptides | Request PDF. ResearchGate. (URL: [Link])

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. PMC. (URL: [Link])

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. (URL: [Link])

  • Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. ResearchGate. (URL: [Link])

  • Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. PubMed. (URL: [Link])

  • Homoisoleucine: A Translationally Active Leucine Surrogate of Expanded Hydrophobic Surface Area | Request PDF. ResearchGate. (URL: [Link])

  • (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. ResearchGate. (URL: [Link])

  • Leucine-rich peptide compositions and methods for isolation.
  • Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. PubMed. (URL: [Link])

  • Is It Still Relevant to Discover New ACE Inhibitors from Natural Products? YES, but Only with Comprehensive Approaches to Address the Patients' Real Problems: Chronic Dry Cough and Angioedema. MDPI. (URL: [Link])

  • Attenuation by ACE inhibitor drugs of α-adrenoceptor sensitivity in human vessels. PMC. (URL: [Link])

  • Leucine and ACE inhibitors as therapies for sarcopenia (LACE trial): study protocol for a randomised controlled trial. PMC. (URL: [Link])

  • Angiotensin-Converting Enzyme Inhibitors (ACEI). StatPearls - NCBI Bookshelf. (URL: [Link])

  • Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. PMC. (URL: [Link])

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Application Note: Enzymatic Resolution of (2S)-2-amino-4-methylhexanoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity in Non-Canonical Amino Acids

(2S)-2-amino-4-methylhexanoic acid, a non-canonical amino acid, represents a critical structural motif in the development of novel therapeutics, particularly in the design of peptidomimetics and small molecule inhibitors. The precise stereochemistry at the α-carbon is paramount, as enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Traditional chemical methods for achieving enantiomeric purity can be arduous, requiring harsh conditions and often yielding suboptimal results. Biocatalysis, particularly enzymatic kinetic resolution, offers an elegant and environmentally benign alternative, leveraging the inherent stereoselectivity of enzymes to resolve racemic mixtures under mild conditions.[1]

This application note provides a comprehensive guide to the enzymatic resolution of racemic 2-amino-4-methylhexanoic acid esters utilizing lipases, with a focus on Candida antarctica Lipase B (CALB), a robust and highly selective biocatalyst. We will delve into the mechanistic underpinnings of this enzymatic transformation, provide detailed, field-tested protocols for both the resolution reaction and the subsequent analysis of enantiomeric excess, and offer insights into troubleshooting and optimization.

The Engine of Selectivity: Understanding Lipase-Catalyzed Hydrolysis

The remarkable enantioselectivity of lipases in the hydrolysis of amino acid esters stems from the three-dimensional architecture of their active site. The catalytic mechanism is orchestrated by a conserved catalytic triad, typically comprising serine, histidine, and aspartic or glutamic acid.[2]

The process can be conceptualized in the following key stages:

  • Enzyme Activation and Substrate Binding: The catalytic serine residue, activated by the histidine-aspartate relay system, becomes a potent nucleophile. The racemic ester substrate binds to the enzyme's active site. The chirality of the active site creates a diastereomeric interaction with the two enantiomers of the substrate.

  • Formation of the Tetrahedral Intermediate: The activated serine attacks the carbonyl carbon of the ester, forming a transient tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a region of the active site rich in amide protons that donate hydrogen bonds.

  • Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety of the ester.

  • Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate.

  • Product Release and Enzyme Regeneration: The second tetrahedral intermediate collapses, releasing the carboxylic acid product and regenerating the active enzyme for the next catalytic cycle.

The enantioselectivity arises because one enantiomer of the ester fits more favorably into the active site, leading to a significantly faster rate of hydrolysis for that enantiomer. This kinetic difference allows for the separation of the unreacted ester of one configuration from the hydrolyzed acid of the other.

Enzymatic_Hydrolysis_Mechanism cluster_0 Enzyme Active Site Ser-OH Serine (Ser-OH) Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 Ser-OH->Tetrahedral_Intermediate_1 Nucleophilic Attack His Histidine (His) Asp Aspartate (Asp) Racemic_Ester Racemic Ester (R/S)-2-amino-4-methylhexanoic acid ester Racemic_Ester->Ser-OH Binding R_Ester Unreacted (2R)-Ester Racemic_Ester->R_Ester Slow or No Reaction Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate_1->Acyl_Enzyme Intermediate Collapse Alcohol Alcohol Acyl_Enzyme->Alcohol Release Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_Intermediate_2 Water Water (H2O) Water->Acyl_Enzyme Nucleophilic Attack Tetrahedral_Intermediate_2->Ser-OH Enzyme Regeneration S_Acid This compound Tetrahedral_Intermediate_2->S_Acid Release

Lipase-catalyzed hydrolysis of an amino acid ester.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-amino-4-methylhexanoic Acid Methyl Ester

This protocol describes the lipase-catalyzed hydrolysis of the methyl ester of racemic 2-amino-4-methylhexanoic acid. The choice of the methyl ester is based on its ease of synthesis and common use in enzymatic resolutions.

Materials:

  • Racemic 2-amino-4-methylhexanoic acid methyl ester

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Thermostated water bath or reaction block

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of racemic 2-amino-4-methylhexanoic acid methyl ester in 20 mL of phosphate buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add 100 mg of immobilized CALB to the substrate solution.

  • Incubation: Place the flask in a thermostated water bath at 30°C and stir the reaction mixture at 200 rpm.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots (e.g., 100 µL) and analyzing them by chiral HPLC (see Protocol 2). The reaction is typically followed until approximately 50% conversion is reached to achieve high enantiomeric excess for both the unreacted ester and the product acid.

  • Reaction Quench: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with MTBE and water, dried, and potentially reused.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the unreacted (2R)-2-amino-4-methylhexanoic acid methyl ester with MTBE (3 x 20 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL), then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the enantioenriched (2R)-ester.

    • Adjust the pH of the aqueous layer to ~2 with 1 M HCl.

    • Extract the this compound with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched (2S)-acid.

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess

This protocol outlines a method for the determination of the enantiomeric excess (ee) of both the unreacted ester and the product acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column suitable for the separation of underivatized amino acids or their simple esters. A teicoplanin-based CSP, such as an Astec CHIROBIOTIC® T column, is a good starting point.[3]

Mobile Phase and Conditions (Example):

  • Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine) is often effective for teicoplanin-based columns. A typical starting point could be Methanol:Water (80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary, or derivatization for fluorescence detection can be considered for higher sensitivity).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Unreacted Ester: Dissolve a small amount of the extracted ester in the mobile phase to a concentration of approximately 1 mg/mL.

    • Product Acid: Dissolve a small amount of the extracted acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Reaction Aliquot: Dilute the reaction aliquot with the mobile phase.

  • Injection and Analysis: Inject the prepared samples onto the chiral HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of racemic and enantioenriched standards.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Summary

The following table provides representative data that can be expected from the enzymatic resolution of a racemic aliphatic amino acid ester under optimized conditions.

ParameterValue
SubstrateRacemic 2-amino-4-methylhexanoic acid methyl ester
EnzymeImmobilized Candida antarctica Lipase B
Conversion~50%
ee of (2R)-Ester>95%
ee of (2S)-Acid>95%
Enantiomeric Ratio (E)>100

The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and can be calculated from the conversion and the enantiomeric excess of the substrate and/or product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Rate - Low enzyme activity- Suboptimal reaction conditions (pH, temperature)- Substrate or product inhibition- Increase enzyme loading- Optimize pH and temperature for the specific lipase- Perform the reaction in a biphasic system to reduce product inhibition
Low Enantiomeric Excess (ee) - Insufficient enzyme selectivity- Reaction proceeded too far past 50% conversion- Racemization under reaction conditions- Screen different lipases- Carefully monitor the reaction and stop at ~50% conversion- Check the stability of the product and reactant under the reaction conditions without the enzyme
Poor Separation in Chiral HPLC - Inappropriate chiral stationary phase- Suboptimal mobile phase composition- Screen different chiral columns- Systematically vary the mobile phase composition (organic modifier, additives)

Conclusion

The enzymatic kinetic resolution of 2-amino-4-methylhexanoic acid esters using lipases, particularly CALB, is a highly effective and practical method for the preparation of enantiomerically pure non-canonical amino acids. The mild reaction conditions, high selectivity, and potential for enzyme recycling make this approach a superior alternative to many classical resolution techniques. By understanding the underlying enzymatic mechanism and carefully controlling the reaction and analytical parameters as outlined in this guide, researchers can confidently produce high-purity chiral building blocks essential for the advancement of pharmaceutical and chemical research.

References

  • Enzymatic mechanism of Lipase. (2023). Chemistry Stack Exchange. [Link]

  • Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: A review. Advances in Colloid and Interface Science, 147–148, 237–250.
  • Mechanism of the hydrolysis reaction of ester bonds catalyzed by esterases and lipases. The catalytic triad and water are shown in black. (n.d.). ResearchGate. [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.[Link]

  • (2S,4S)-2-amino-4-methylhexanoic acid. PubChem. [Link]

  • 2-Amino-4-methylhexanoic acid. PubChem. [Link]

  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Scientific Reports, 14(1), 1-13. [Link]

  • Ehlert, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. [Link]

  • Basheer, S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Homoleucine Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered amino acids, specifically homoleucine (Hle). The isobutyl side chain of homoleucine, being one methylene group longer than leucine, presents a significant steric barrier that can impede peptide bond formation, leading to low yields, incomplete reactions, and potential epimerization.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate homoleucine into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of homoleucine coupling?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that physically obstructs a chemical reaction. In peptide synthesis, the bulky side chain of an incoming amino acid can clash with the growing peptide chain or the solid support, slowing down or preventing the nucleophilic attack of the N-terminal amine on the activated carboxyl group. Homoleucine's isobutyl side chain is larger and more sterically demanding than leucine's, making it a "difficult" residue to couple efficiently.

Q2: My Kaiser test is positive after a standard coupling protocol for homoleucine. What does this indicate?

A positive Kaiser test (typically indicated by a blue or purple bead color) after a coupling step signifies the presence of unreacted primary amines on the solid support. This is a direct indication of an incomplete or failed coupling reaction. For sterically hindered residues like homoleucine, this is a common occurrence with standard coupling protocols and signals the need for more potent reagents or optimized conditions.

Q3: What are the primary consequences of incomplete homoleucine coupling?

The most significant consequence is the formation of deletion sequences, where the final peptide product is missing the homoleucine residue. This leads to a complex crude product mixture that is difficult to purify and results in a substantially lower yield of the target peptide. In some cases, repeated failed couplings can lead to the termination of the peptide chain.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most frequent issue when incorporating homoleucine. The following sections provide a systematic approach to troubleshooting this problem, from reagent selection to advanced synthetic strategies.

Problem: Incomplete reaction or low yield after coupling Fmoc-Hle-OH.
Solution 1: Optimize the Coupling Reagent

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for driving the coupling of sterically hindered amino acids to completion.[1] A move to more potent uronium/aminium or phosphonium salt-based reagents is the first and most critical step.

These reagents form highly reactive active esters that can overcome the steric barrier more effectively.[2]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are industry standards for difficult couplings.[3][4] HATU is particularly effective due to the participation of the nitrogen atom at the 7-position of its HOAt moiety, which accelerates the reaction and suppresses racemization.[5] COMU is an excellent alternative that offers comparable efficiency to HATU but with a superior safety profile, as it is based on the non-explosive OxymaPure additive.[6][7][8]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective.[9] They are known for generating "cleaner" reactions with fewer side products compared to some uronium salts and are very soluble in common synthesis solvents.[9][10]

Reagent ClassExample Reagent(s)Strengths for Hindered CouplingConsiderations & Potential Side Reactions
Uronium/Aminium HATU, HCTU, COMUVery high reactivity and rapid kinetics.[3][11] Effective at suppressing racemization.[5]Potential for guanidinylation of the N-terminus if excess reagent is used, leading to chain termination.[9]
Phosphonium PyBOP, PyAOPHigh reactivity, low racemization risk.[2] By-products are generally water-soluble, simplifying purification.[9]Can be more expensive than uronium salts.
Carbodiimide DIC, EDCCost-effective for non-hindered couplings.Often inefficient for hindered residues, leading to slow reactions and low yields.[1] Requires an additive (e.g., OxymaPure).[12]
Solution 2: Modify Reaction Conditions

If a powerful coupling reagent is still not yielding complete conversion, optimizing the reaction conditions can provide the necessary boost.

  • Solvent Choice: The solvent must effectively swell the resin and solvate the growing peptide chain to ensure reactive sites are accessible.[13] While N,N-Dimethylformamide (DMF) is common, N-Methyl-2-pyrrolidone (NMP) is often superior for difficult sequences.[14][15] NMP's higher polarity can improve solvation and help disrupt peptide aggregation, which can exacerbate steric hindrance issues.[16]

  • Temperature: Increasing the reaction temperature provides the activation energy needed to overcome the steric barrier. Elevating the temperature to 40-50°C can significantly increase coupling rates. Microwave-assisted peptide synthesis (MAPS) is particularly effective for this, as it can rapidly and uniformly heat the reaction, often leading to complete couplings in minutes.[11]

  • Time and Equivalents: For slow reactions, simply extending the coupling time from 1-2 hours to 4 hours or longer can help.[17] Additionally, performing a "double coupling"—draining the reaction vessel after the initial coupling time and adding a fresh solution of activated amino acid for a second coupling cycle—is a highly effective strategy to drive the reaction to completion.[18]

Solution 3: Employ Advanced Synthetic Strategies

For exceptionally difficult sequences, more advanced interventions may be necessary.

  • Reduce Resin Loading: High resin loading can increase inter-chain interactions and aggregation.[17] Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, improving reagent accessibility.[19]

  • Incorporate "Difficult Sequence" Breakers: If the homoleucine is part of a larger hydrophobic or aggregation-prone sequence, the problem may be compounded. The strategic incorporation of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the secondary structures that lead to aggregation.[19][20][21]

Troubleshooting Guide: Racemization

Problem: Detection of Diastereomeric Impurities Post-Synthesis.

Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of the amino acid. This is a risk during the activation step, especially with hindered residues that require longer reaction times or higher temperatures.

Solution 1: Use Racemization-Suppressing Additives

When using carbodiimides, the addition of an agent like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is crucial.[12] OxymaPure intercepts the highly reactive O-acylisourea intermediate, which is prone to racemization, and converts it into a more stable and selective O-acyl oxime ester.[22][23] This significantly minimizes the loss of chiral integrity compared to older additives like HOBt.[23][24]

Solution 2: Choose Reagents with Built-in Suppression

Modern uronium and phosphonium salts incorporate these additives directly.

  • COMU is a third-generation uronium reagent based on OxymaPure, offering excellent performance with minimal racemization.[22][24]

  • HATU incorporates the HOAt moiety, which is highly effective at suppressing racemization through anchimeric assistance from its pyridine nitrogen.[7]

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-Hle-OH using COMU

This protocol is recommended as a first-line approach for coupling homoleucine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale, 0.4 mmol/g loading) in NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min). Wash thoroughly with NMP (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Hle-OH (3 eq.), COMU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in NMP. Allow to pre-activate for 1-2 minutes.[7][8]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.[7]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Washing: If the test is negative (yellow beads), drain the coupling solution and wash the resin thoroughly with NMP (5x).

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the vessel and repeat steps 3-6 (double coupling).

Protocol 2: Microwave-Assisted Coupling using HATU

This protocol is ideal for particularly stubborn couplings where thermal energy is required.

  • Resin & Deprotection: Prepare the resin as described in Protocol 1.

  • Activation: In a microwave-safe reaction vessel, combine the deprotected resin, Fmoc-Hle-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.

  • Microwave Irradiation: Heat the reaction in a peptide synthesizer at 50°C for 10-15 minutes.

  • Monitoring & Washing: Perform a Kaiser test. Upon completion, wash the resin as previously described.

Visual Diagrams & Workflows

Diagram 1: Troubleshooting Workflow for Failed Homoleucine Coupling

This diagram provides a logical decision-making process for addressing an incomplete coupling reaction.

G start Start: Kaiser test positive after Hle coupling reagent Was a high-potency reagent (HATU, COMU, PyBOP) used? start->reagent upgrade_reagent Action: Switch to HATU or COMU. Repeat coupling. reagent->upgrade_reagent No conditions Were optimized conditions used (NMP, >1h coupling)? reagent->conditions Yes end_success Success: Kaiser test negative upgrade_reagent->end_success optimize_conditions Action: Switch solvent to NMP. Perform a 2-hour double coupling. conditions->optimize_conditions No temp Is the sequence known to be aggregation-prone? conditions->temp Yes optimize_conditions->end_success use_microwave Action: Use microwave-assisted synthesis at 50°C. temp->use_microwave Yes advanced Action: Reduce resin loading and/or incorporate pseudoproline dipeptides. temp->advanced No use_microwave->end_success advanced->end_success

Caption: A decision tree for troubleshooting incomplete homoleucine couplings.

Diagram 2: Simplified Mechanism of Carboxylic Acid Activation

This diagram illustrates the crucial role of coupling reagents and additives in forming a reactive intermediate for peptide bond formation.

G cluster_0 Activation Step cluster_1 Coupling Step AA-COOH Fmoc-Hle-COOH ActiveEster Highly Reactive O-Acyl Oxime Ester AA-COOH->ActiveEster + Reagent Coupling Reagent (e.g., DIC + OxymaPure) Reagent->ActiveEster NewPeptide Fmoc-Hle-NH-Peptide-Resin ActiveEster->NewPeptide Nucleophilic Attack Peptide H₂N-Peptide-Resin Peptide->NewPeptide +

Caption: Activation of homoleucine's carboxyl group for peptide bond formation.

References

  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Denton, E. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Available at: [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. Available at: [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]

  • Mutter, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? Available at: [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Available at: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? Available at: [Link]

  • YouTube. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Letters in Peptide Science. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Available at: [Link]

  • Albericio, F., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Tetrahedron Letters. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Synthesis of (2S)-2-amino-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2S)-2-amino-4-methylhexanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its asymmetric synthesis. We will address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your synthetic yield and enantiomeric purity.

Overview of Common Synthetic Strategies

The enantioselective synthesis of α-amino acids like this compound is a well-explored field, yet practical implementation can be challenging.[1] Success hinges on precise control over stereochemistry. The most prevalent strategies involve either the diastereoselective alkylation of a chiral glycine enolate equivalent or the asymmetric reductive amination of a corresponding α-keto acid.

A generalized workflow for a diastereoselective approach is outlined below. This strategy relies on a chiral auxiliary to direct the stereochemical outcome of the alkylation step.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Deprotection & Isolation A Chiral Auxiliary (e.g., pseudoephedrine glycinamide) C Formation of Chiral Glycinate A->C B Glycine Derivative B->C D Deprotonation (e.g., LDA, -78 °C) C->D E Formation of Chiral Enolate D->E F Alkylation with 1-bromo-2-methylbutane E->F G Alkylated Intermediate F->G H Auxiliary Cleavage (e.g., Acid Hydrolysis) G->H I Purification (Chromatography/Crystallization) H->I J Final Product: This compound I->J

Caption: Generalized workflow for diastereoselective synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during synthesis in a question-and-answer format, focusing on the underlying chemical principles.

Category A: Low Reaction Yield & Incomplete Conversion

Question: My diastereoselective alkylation (Step 2) is showing low conversion, and I'm recovering mostly starting material. What are the likely causes?

Answer: Low conversion in this critical C-C bond formation step typically points to issues with the generation or stability of the chiral enolate.

  • Inefficient Deprotonation: The formation of the enolate is paramount.

    • Cause: The base, commonly Lithium Diisopropylamide (LDA), may have degraded due to moisture or prolonged storage. The reaction temperature might be too high, causing base decomposition or side reactions.

    • Solution: Always use freshly prepared or recently titrated LDA. Ensure your reaction is maintained at -78 °C (a dry ice/acetone bath) during deprotonation and alkylation. The addition of the base should be slow and subsurface to avoid localized warming.

  • Poor Quality Reagents:

    • Cause: The alkylating agent, 1-bromo-2-methylbutane, can degrade. Your solvent (typically THF) must be rigorously anhydrous. Trace water will quench the enolate faster than it can be alkylated.

    • Solution: Use freshly distilled or purchased anhydrous THF. Verify the purity of your alkyl halide. Storing solvents over activated molecular sieves is a good practice.[2]

  • Steric Hindrance:

    • Cause: While necessary for stereocontrol, the chiral auxiliary introduces significant steric bulk. This can slow down the rate of alkylation.

    • Solution: Ensure adequate reaction time. Monitor the reaction by TLC or LC-MS. If the reaction stalls, a slight increase in temperature (e.g., to -60 °C) for a short period might be beneficial, but this risks lowering the diastereoselectivity.

Question: I'm seeing a significant amount of a side product that appears to be from a Strecker-type reaction in my reductive amination attempt. How can I prevent this?

Answer: This issue arises when using certain reducing agents in the presence of cyanide, which can be a byproduct or contaminant. The Strecker synthesis is a powerful method for making amino acids from an aldehyde (or ketone), ammonia, and cyanide.[3] If your reaction conditions inadvertently mimic this pathway, you will generate aminonitrile side products.

  • Cause: The use of sodium cyanoborohydride (NaBH₃CN) as a reducing agent in reductive amination can be a source of cyanide ions, especially under acidic conditions.[4][5] This can lead to the formation of an α-aminonitrile, which can then be hydrolyzed to the amino acid, competing with your intended reductive amination pathway.

  • Solution: Switch to a non-cyanide-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent alternative.[5][6][7] It is a milder and more selective reducing agent that does not introduce cyanide into the reaction mixture, thereby eliminating the possibility of the Strecker side reaction.[7]

Category B: Poor Stereoselectivity

Question: The diastereomeric excess (d.e.) of my alkylated product is low, leading to a low enantiomeric excess (e.e.) in my final product. How can I improve this?

Answer: Achieving high diastereoselectivity is the cornerstone of this synthetic approach. Low d.e. is often traced back to the geometry and stability of the enolate intermediate.

  • Reaction Temperature: This is the most critical parameter.

    • Cause: The energy difference between the transition states leading to the desired and undesired diastereomers is often small. Higher temperatures provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Solution: Strictly maintain the reaction temperature at -78 °C or even lower if your equipment permits. Even brief warming of the enolate solution before the alkylating agent is added can be detrimental.

  • Solvent Choice:

    • Cause: The polarity and coordinating ability of the solvent stabilize the enolate-lithium cation complex. This chelation is crucial for locking the conformation that leads to the desired stereochemical outcome.

    • Solution: Tetrahydrofuran (THF) is generally the solvent of choice due to its excellent chelating ability. Using less polar solvents like toluene or hexanes can lead to aggregation and reduced selectivity.

  • Counter-ion Effects:

    • Cause: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) influences the enolate geometry. Lithium is particularly effective at forming a rigid, chelated intermediate, which is key to high diastereoselectivity in many chiral auxiliary-based methods.

    • Solution: Stick with lithium-based strong bases like LDA or LiHMDS. Avoid sodium or potassium-based equivalents unless a specific protocol calls for them.

Category C: Work-up & Purification Challenges

Question: I am struggling to achieve a clean separation of my desired this compound from the chiral auxiliary after hydrolysis. What techniques do you recommend?

Answer: This is a common bottleneck. The structural similarity and amphoteric nature of the amino acid product and many amine-based auxiliaries can complicate purification.

  • Ion-Exchange Chromatography: This is the most robust method.

    • Principle: At a low pH (e.g., pH 2-3), your amino acid product will be protonated and carry a net positive charge (R-NH₃⁺). It will bind strongly to a cation-exchange resin. The neutral or less basic chiral auxiliary can often be washed away. The desired amino acid is then eluted by raising the pH or increasing the ionic strength of the eluent.

    • Protocol:

      • Load the crude hydrolysis mixture (acidified with HCl) onto a strong cation-exchange column (e.g., Dowex 50WX8).

      • Wash the column thoroughly with deionized water to remove the auxiliary and other impurities.

      • Elute the purified amino acid using an aqueous ammonia solution (e.g., 2 M NH₄OH).

      • Evaporate the solvent to obtain the pure product.

  • Chiral HPLC for Analysis and Purification:

    • Principle: For analytical determination of enantiomeric excess and for small-scale purification, chiral High-Performance Liquid Chromatography (HPLC) is indispensable.[8]

    • Method: Various chiral stationary phases (CSPs) are effective for separating amino acid enantiomers. Crown-ether and ligand-exchange columns are particularly well-suited for underivatized amino acids.[9][10] Alternatively, derivatization with a reagent like Marfey's reagent or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) allows for separation on standard reverse-phase columns.[11]

Purification Technique Principle Pros Cons
Ion-Exchange Chromatography Separation based on chargeHigh capacity, excellent for removing auxiliaries, scalableCan be time-consuming, requires solvent removal
Reverse-Phase HPLC Separation based on polarity (after derivatization)High resolution, excellent for analytical e.e. determinationDerivatization step required, not ideal for large scale
Chiral HPLC (CSP) Direct separation of enantiomersDirect e.e. measurement, can be used for prep scaleExpensive columns, lower capacity than ion-exchange

Troubleshooting Decision Tree

If you are experiencing low overall yield, use the following decision tree to diagnose the potential issue.

Troubleshooting_Yield start Low Overall Yield q1 Analyze Crude Reaction Mixture. Is Starting Material Present? start->q1 q2 Are there multiple side products? q1->q2 No res1 Problem: Incomplete Conversion - Check base activity (titrate LDA) - Ensure anhydrous conditions - Increase reaction time q1->res1 Yes q3 Is the d.e. or e.e. low? q2->q3 No res2 Problem: Side Reactions - Lower reaction temperature - Use more selective reagents (e.g., STAB) - Check for air/moisture leaks q2->res2 Yes res3 Problem: Poor Stereoselectivity - Strictly maintain -78°C - Use highly coordinating solvent (THF) - Confirm auxiliary purity q3->res3 Yes res4 Problem: Purification Loss - Use ion-exchange chromatography - Optimize crystallization conditions - Check pH during workup q3->res4 No

Caption: Decision tree for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common pitfall when scaling up the synthesis of this compound? A1: Temperature control. Maintaining -78 °C in a large-volume reactor is challenging. Exotherms during the addition of the base or alkylating agent can create localized hot spots, which drastically reduce stereoselectivity. A reactor with efficient cooling and agitation is critical for a successful scale-up.

Q2: Are there any catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries? A2: Yes, significant progress has been made in catalytic asymmetric synthesis.[12] Methods like asymmetric hydrogenation of a prochiral enamine precursor or catalytic asymmetric Strecker reactions using a chiral catalyst are viable alternatives.[13][14][15] These approaches are often more atom-economical but may require more specialized catalysts and optimization.

Q3: How can I confirm the absolute stereochemistry of my final product? A3: The most definitive method is single-crystal X-ray crystallography. However, this is not always feasible. A more common method is to compare the optical rotation of your sample to the literature value for this compound. Additionally, you can use chiral HPLC and compare the retention time of your product to that of an authentic standard.

Q4: My final product is an oil and won't crystallize. How can I solidify it? A4: Amino acids can sometimes be challenging to crystallize directly. First, ensure it is highly pure via chromatography. Then, try converting it to a salt, such as the hydrochloride or hydrochloride salt, which often have better-defined crystal lattices.[16] Dissolving the oil in a minimal amount of a solvent like ethanol and then slowly adding a less polar solvent like diethyl ether or hexanes can induce precipitation.

References

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. Available at: [Link]

  • Fu, G. C., & Dai, X. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available at: [Link]

  • American Chemical Society. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Chiral Amino Acids Synthesis. Chemie.de. Available at: [Link]

  • Soloshonok, V. A., & Liu, H. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. PubMed. Available at: [Link]

  • Zlotin, S. G., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Bode, J. W. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. Available at: [Link]

  • Leonori, D., & Melchiorre, P. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing). Available at: [Link]

  • Gmeiner, P., & Seebach, D. (2001). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available at: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Armstrong, D. W., & Gasper, M. P. (1995). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Johnstrom, P., et al. (2016). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ResearchGate. Available at: [Link]

  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available at: [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. PMC. Available at: [Link]

  • Wiechert, S., & Richert, C. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters - ACS Publications. Available at: [Link]

  • Galdiero, S., et al. (2023). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... ResearchGate. Available at: [Link]

  • Zuend, S. J., & Jacobsen, E. N. (2009). New route to amino acids. Chemistry World. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Western Michigan University ScholarWorks. Available at: [Link]

  • Ison, J. (n.d.). Reductive Amination. Wordpress. Available at: [Link]

  • PubChem. (n.d.). (2S,4S)-2-amino-4-methylhexanoic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhexanoic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Solubilization & Handling of Homoleucine (Hle) Peptides

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Hydrophobic Aggregation in Homoleucine-Containing Peptides[1]

The "Hle" Challenge: Why You Are Here

You are likely experiencing precipitation during purification, low coupling yields during synthesis, or "gelation" when reconstituting your peptide.[2]

The Science: L-Homoleucine (Hle) is a non-proteinogenic amino acid with a side chain of

1hydrophobicitysteric bulk
  • The Mechanism: Hle residues drive strong hydrophobic collapse. When multiple Hle residues (or Hle combined with Ile, Val, Phe) are present, the peptide forms stable

    
    -sheet aggregates that standard solvents (DMF, ACN) cannot penetrate.[1][2]
    
  • The Result: The peptide chains "stack" irreversibly, leading to incomplete synthesis (on-resin) or precipitation (off-resin).[1]

Diagnostic & Decision Matrix

Use this flowchart to determine the correct protocol for your current stage of development.

Hle_Solubility_WorkflowStartIdentify Issue StageDecision1Is the peptidecurrently on resin?Start->Decision1Action_ResinIssue: Incomplete Coupling(Aggregation)Decision1->Action_ResinYesAction_PowderIssue: Insoluble Powder(Post-Cleavage)Decision1->Action_PowderNoProtocol_LiClProtocol A:Chaotropic Wash (LiCl/DMA)Action_Resin->Protocol_LiClProtocol_MagicProtocol B:'Magic Mixture' (Ethylene Carbonate)Protocol_LiCl->Protocol_MagicIf failsDecision_SolventSoluble inDMSO/DMF?Action_Powder->Decision_SolventProtocol_HFIPProtocol C:The 'Nuclear' Option (HFIP)Decision_Solvent->Protocol_HFIPNoProtocol_DilutionStandard Dilution(Dropwise addition)Decision_Solvent->Protocol_DilutionYes

Figure 1: Decision tree for troubleshooting Homoleucine peptide solubility during synthesis and purification.

Phase 1: Synthesis Troubleshooting (Prevention)

Goal: Prevent "on-resin" aggregation which leads to deletion sequences.[1]

Protocol A: Chaotropic Salt Disruption (The LiCl Method)

Chaotropic salts disrupt the hydrogen bonding network of the

Reagents:

  • Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN).[1][2]

  • Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP).[1] Note: DMF is often insufficient for Hle aggregates.

Step-by-Step:

  • Preparation: Prepare a 0.8M LiCl solution in DMA . (Ensure LiCl is anhydrous; dry it in an oven if necessary before dissolving).[1][2]

  • Pre-Wash: Before the difficult coupling step (usually the residue after the Hle), wash the resin with the LiCl/DMA solution for 2 minutes x 3 times .

  • Coupling: Perform the coupling reaction in the presence of the salt. Use 0.8M LiCl/DMA as the solvent for your amino acid and coupling reagent (HATU/HOAt is recommended).[1]

  • Wash: Extensive washing with pure DMA followed by DCM is required to remove the salt before the next deprotection.

Protocol B: The "Magic Mixture"

If LiCl fails, use this solvent system designed to break the strongest hydrophobic interactions.

Composition:

  • DCM / DMF / NMP (1:1:1 ratio)[1][2]

  • 1% Triton X-100 (detergent)[1][2]

  • 2M Ethylene Carbonate[1][2][3]

Application: Use this mixture as the primary solvent for both the acylation (coupling) and Fmoc-deprotection steps.[1] Heat to 55°C (microwave or water bath) for maximum efficiency [1].

Phase 2: Post-Cleavage Solubilization (Recovery)

Goal: Dissolve the lyophilized powder for HPLC purification or biological assays.

Protocol C: The HFIP "Nuclear" Option

Hle peptides often crash out of water/acetonitrile gradients. Hexafluoroisopropanol (HFIP) is the most effective solvent for breaking helical and sheet aggregates.

WARNING: HFIP is volatile and corrosive.[1] Use in a fume hood.[1][2]

Step-by-Step:

  • Initial Dissolution: Add 100% HFIP to your lyophilized peptide.

    • Volume: Minimal amount necessary to fully dissolve the pellet (e.g., 1 mg peptide in 50-100 µL HFIP).[1]

    • Observation: The solution should become clear. If not, sonicate for 30 seconds.

  • Evaporation (Optional but Recommended): If HFIP is toxic to your downstream assay, evaporate it under a stream of nitrogen.[1][2] The peptide will form a thin film on the vial wall. This film is often amorphous and easier to redissolve than the original aggregate.

  • Reconstitution:

    • For HPLC: Dissolve the film in DMSO (dimethyl sulfoxide) or TFE (trifluoroethanol) .[1]

    • Dilution: Slowly add your mobile phase A (Water + 0.1% TFA).[1][2]

    • Critical Rule: Keep the organic content high. If the peptide precipitates upon adding water, stop.[2] You may need to inject a high-organic sample (e.g., 50% DMSO) directly onto the HPLC column (ensure your loop size is small to prevent peak broadening).[1][2]

Solvent Polarity & Efficacy Table
SolventPolarity (Dielectric)Hle Solubilizing PowerApplication
Water/Buffer 80.1None Precipitation risk high.[1]
Acetonitrile (ACN) 37.5Low/Medium Standard, but often fails for Hle > 3 residues.[1][2]
DMF 36.7Medium Good for synthesis, okay for purification.[2]
DMSO 46.7High Best general solvent.[1][2] Freezes at 19°C.
HFIP 16.7Very High Breaks aggregates.[1][2] Volatile.
TFE 27.0High Good alternative to HFIP; stabilizes alpha-helices.[1]

Phase 3: Chromatographic Optimization

Goal: Prevent the peptide from precipitating inside the HPLC column.

Workflow:

  • Stationary Phase: Switch from C18 to C4 or C8 .

    • Reason: Hle is extremely hydrophobic.[1][2] C18 retains it too strongly, requiring high % organic to elute, which often coincides with the peptide's solubility limit.[2] C4 allows elution earlier in the gradient [6].

  • Temperature: Heat the column to 60°C .

    • Reason: High temperature disrupts hydrophobic interactions and lowers backpressure.[1]

  • Mobile Phase Additives:

    • Use 0.1% TFA (Trifluoroacetic acid) rather than Formic Acid.[1][2] The counter-ion effect of TFA helps solubility.

    • If peak tailing persists, add 10-20% Isopropanol to Mobile Phase B (Acetonitrile).[1][2]

FAQ: Troubleshooting Specific Scenarios

Q: My peptide dissolved in DMSO, but crashed out when I added it to my cell culture media (PBS). What now? A: This is "hydrophobic shock."[1][2]

  • Reduce Concentration: You may be exceeding the critical aggregation concentration.

  • pH Adjustment: If the peptide has charged residues (Lys, Arg, Glu, Asp), adjust the pH of your stock solution away from the peptide's pI (isoelectric point) before adding to PBS [7].[2]

  • Excipients: Add 0.1% Tween-20 or cyclodextrins to the PBS before adding the peptide.

Q: Can I use PEG-resins for Hle peptide synthesis? A: Yes, absolutely. ChemMatrix or TentaGel resins are superior to polystyrene (PS) for Hle peptides.[1][2] The PEG chains in the resin swell better in polar solvents and help mechanically separate the growing hydrophobic chains, preventing on-resin aggregation [2].

Q: I am seeing a "deletion sequence" (-127 Da) in my Mass Spec. Is this Hle? A: Yes. The mass of a Homoleucine residue is ~127.1 Da (residue mass). If you are missing exactly this mass, the coupling of the Hle (or the residue immediately following it) failed due to steric hindrance.[4] Refer to Protocol A (LiCl) above.

References

  • Merck Millipore. (n.d.).[1][2] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [1][2]

  • AAPPTEC. (n.d.).[1][2] Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • BenchChem. (2025).[1][2][4] Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. (Applicable to sterically hindered hydrophobic residues).[1][2] Retrieved from [1][2]

  • LifeTein. (n.d.).[1][2] How to dissolve beta amyloid peptides? (Relevant for hydrophobic aggregate handling).[1][2][5][6] Retrieved from

  • Isca Biochemicals. (n.d.).[1][2] Solubility of Peptides. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] Peptide Solubility Guidelines. Retrieved from [1][2]

  • SB-Peptide. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [1]

Technical Support Center: Purification of (2S)-2-amino-4-methylhexanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diastereomeric Resolution for (2S)-2-amino-4-methylhexanoic acid (also known as


-methylleucine or 4-methylleucine).
Audience:  Process Chemists, Analytical Scientists, and Drug Discovery Researchers.
Date:  October 26, 2023

Executive Summary

Purifying this compound presents a unique stereochemical challenge. Unlike enantiomers, the (2S,4S) and (2S,4R) forms are diastereomers, theoretically separable by achiral means. However, the chiral center at C4 is remote from the


-amino/carboxyl "handle," resulting in nearly identical physical properties (polarity, solubility).

This guide prioritizes Ligand Exchange Chromatography (LEC) for analytical/semi-prep scale and Derivatization-Enhanced Crystallization for bulk scale. We move beyond standard C18 protocols, which often fail to resolve these remote stereocenters.

Module 1: Diagnostic & Strategy Selection

Before initiating purification, determine your scale and purity requirements. The separation strategy diverges significantly based on sample mass.

Decision Matrix (DOT Visualization)

PurificationStrategy Start Input: Diastereomeric Mixture (2S,4S) & (2S,4R) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/Screening) ScaleCheck->SmallScale PrepScale 100 mg - 10 g (Pre-Clinical) ScaleCheck->PrepScale BulkScale > 10 g (Process) ScaleCheck->BulkScale MethodA Method A: Ligand Exchange HPLC (Cu(II)-Penicillamine) SmallScale->MethodA High Resolution MethodB Method B: C18 HPLC + Derivatization (Fmoc/Marfey's) PrepScale->MethodB Balance Yield/Cost MethodC Method C: Enzymatic/Chemical Resolution (Acylase I or Salt Crystallization) BulkScale->MethodC Cost Effective

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on sample load.

Module 2: Chromatographic Resolution (Analytical to Prep)

Standard Reverse Phase (RP-HPLC) on C18 often results in co-elution because the hydrophobic surface area differences between the (4S) and (4R) methyl groups are negligible.

Protocol A: Ligand Exchange Chromatography (LEC)

Best for: Underivatized amino acids, high purity requirements. Mechanism: The stationary phase contains a chiral selector (e.g., D-Penicillamine) complexed with Copper (II).[1] The diastereomers form transient ternary complexes [CSP-Cu-Analyte] with different stability constants.

Step-by-Step Optimization:

  • Column Selection: Use a Chirex 3126 (D-Penicillamine) or equivalent ligand-exchange column.[1]

  • Mobile Phase Preparation:

    • Base: 1 mM Copper (II) Sulfate (

      
      ) in water.
      
    • Modifier: 0-15% Isopropanol (IPA). Note: High organic content strips the copper.

  • Temperature Control: Set column oven to 40-50°C .

    • Why? Higher temperature improves mass transfer of the copper complex, sharpening peaks for these bulky amino acids [1].

  • Detection: UV at 254 nm (detecting the Copper-Amino Acid complex, not the amino acid itself).

Protocol B: Derivatization-Enhanced RP-HPLC

Best for: Standard C18 equipment, preparative isolation. Mechanism: Attaching a bulky hydrophobic group (Fmoc, Cbz) or a chiral auxiliary (Marfey’s Reagent) amplifies the steric difference of the C4 methyl group.

Workflow:

  • Derivatization: React crude mixture with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide).

    • Conditions: Water/Dioxane (1:1),

      
      , RT, 2 hours.
      
  • Separation:

    • Column: C18 or Phenyl-Hexyl (Phenyl phases often show better selectivity for isomeric alkyl chains).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Gradient: Shallow gradient (e.g., 50%

      
       60% B over 40 minutes).
      
  • Post-Run: Fmoc removal via piperidine/DMF.

Module 3: Bulk Scale Resolution (Enzymatic & Crystallization)

For scales >10g, chromatography becomes cost-prohibitive. We utilize differences in enzymatic hydrolysis rates or solubility of diastereomeric salts.

Protocol C: Enzymatic Kinetic Resolution

Concept: Acylase I (Hog Kidney) is generally L-specific at C2. However, it also exhibits sensitivity to side-chain bulk. While both isomers are (2S), the reaction rate (


) often differs significantly for the (4S) vs (4R) isomer due to steric fit in the hydrophobic pocket [2].

Workflow:

  • Acetylation: Convert free amino acid to N-acetyl-(2S)-amino-4-methylhexanoic acid (acetic anhydride/NaOH).

  • Enzymatic Digest:

    • Dissolve N-acetyl derivative in 0.1 M Phosphate buffer (pH 7.5).

    • Add Acylase I (Aspergillus or Hog Kidney).

    • Add

      
       M 
      
      
      
      (Critical cofactor for activation).
  • Monitoring: Monitor free amine evolution via Ninhydrin or TNBS assay.

  • Termination: Stop when 50% conversion is reached (or when the rate plateaus).

  • Separation: Acidify to pH 2. Extract unreacted N-acetyl-amino acid (enriched in the slow-reacting diastereomer) into Ethyl Acetate. The free amino acid (fast-reacting diastereomer) remains in the aqueous phase.

Protocol D: Diastereomeric Salt Crystallization

Concept: Use a chiral base to form salts with the N-protected amino acid. Recommended Bases: (S)-(-)-1-Phenylethylamine or Dicyclohexylamine (DCHA). Solvent System: Isopropanol/Heptane or Ethanol/Water. Note: This method requires empirical screening. If "oiling out" occurs, switch from DCHA to a rigid chiral base like Quinine.

Troubleshooting Guide & FAQs

Issue 1: "My peaks are merging on the C18 column."

Diagnosis: The hydrophobic difference between the C4-methyl epimers is insufficient for standard alkyl-silica interaction. Solution:

  • Switch Phase: Try a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb). PGC separates based on 3D-shape alignment with graphite sheets, often resolving diastereomers that C18 cannot [3].

  • Derivatize: Do not inject free amino acid. Use Marfey’s Reagent (L-FDAA). This adds another chiral center, converting the difficult diastereomers into easily separable forms with distinct

    
     values.
    
Issue 2: "The enzymatic reaction stopped at 30% conversion."

Diagnosis: Product inhibition or enzyme deactivation. Solution:

  • Check pH: Amino acid release lowers pH. Use an autotitrator to maintain pH 7.5.

  • Cofactor: Ensure

    
     or 
    
    
    
    is present. Commercial Acylase I is often stripped of metals during dialysis.
  • Solubility: If the substrate precipitates, add 5-10% DMSO (Acylase I tolerates low organic solvent loads).

Issue 3: "I cannot detect the compound during Prep-LC."

Diagnosis: this compound lacks a chromophore. Solution:

  • Copper Doping: Add 0.5 mM

    
     to the mobile phase (A). The amino acid-copper complex absorbs at 254 nm.
    
  • ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detection if available.

  • Pre-column Derivatization: Use Fmoc (UV active) or OPA (Fluorescent).

Issue 4: "The diastereomers co-crystallize."

Diagnosis: The crystal lattice energy differences are too small. Solution:

  • Switch Counter-ion: If using DCHA, switch to (R)- or (S)-Phenylethylamine.

  • Displacement: Use the "Pope-Peachey" method—add only 0.5 equivalents of the resolving base to precipitate the less soluble diastereomer selectively.

Technical Data Summary

ParameterLigand Exchange (LEC)C18 + FmocEnzymatic Resolution
Separation Factor (

)
High (1.2 - 1.5)Medium (1.05 - 1.15)Kinetic (

)
Load Capacity Low (< 50 mg)High (> 1 g)Very High (> 100 g)
Cost High (Column cost)Medium (Reagents)Low (Bulk enzyme)
Derivatization None requiredRequiredAcetylation required
Detection UV 254 nm (Cu-complex)UV 254/280 nmNinhydrin/TNBS

References

  • Ligand Exchange Chromatography: Phenomenex. "Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange."[1] Application Note. Link

  • Enzymatic Resolution: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989. Link

  • Graphitic Carbon Separation: West, C., et al. "Porous graphitic carbon: A versatile stationary phase for liquid chromatography." Journal of Chromatography A, 2010. Link

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004. Link

Sources

Technical Support Center: Troubleshooting Fmoc-Homoleucine (HoLeu) Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Fmoc-L-Homoleucine (Fmoc-HoLeu-OH) Coupling Efficiency Last Updated: October 2023

Introduction: The "HoLeu Challenge"

Welcome to the technical support center. If you are here, you are likely observing deletion sequences, low yields, or difficult purification profiles in peptides containing Fmoc-L-Homoleucine (Fmoc-HoLeu-OH) .

Homoleucine is a non-canonical amino acid, essentially a leucine homolog with an added methylene group (


) in the side chain. While this addition seems minor, it significantly increases the hydrophobicity  and steric bulk  of the residue.

The Core Problem: The failure mode with HoLeu is rarely simple insolubility of the amino acid itself. Instead, it is a dual-threat mechanism:

  • Kinetic Shielding: The bulky side chain physically impedes the approach of the activated ester to the N-terminus.

  • Hydrophobic Collapse: Once incorporated, HoLeu promotes rapid on-resin aggregation (beta-sheet formation), burying the N-terminus and preventing subsequent couplings.

This guide moves beyond standard protocols to provide high-fidelity solutions for these specific challenges.

Part 1: Diagnostic Framework

Before altering your protocol, you must diagnose the specific failure mode. Use this logic flow to determine if you are facing a kinetic issue or an aggregation issue.

Diagnostic Logic Flow

HoLeu_Diagnosis Start Symptom: Low Yield / Impurity Step1 Analyze Crude HPLC/MS Start->Step1 Decision1 Identify Impurity Type Step1->Decision1 Res1 Des-HoLeu (Deletion of n) Decision1->Res1 Peak = M - HoLeu Res2 Truncation after HoLeu (n+1 missing) Decision1->Res2 Peak = Stopped at HoLeu Res3 HoLeu Present but Low Yield Decision1->Res3 Correct Mass, Broad Peak Cause1 Cause: Steric Hindrance during Loading Res1->Cause1 Cause2 Cause: Aggregation (N-term masked) Res2->Cause2 Action1 Sol: Switch to HATU/HOAt + Heat Cause1->Action1 Action2 Sol: Magic Mixture / Pseudoprolines Cause2->Action2

Caption: Diagnostic logic flow to distinguish between steric hindrance (failed insertion) and aggregation (failed elongation).

Part 2: Optimized Protocols

Do not use standard DIC/HOBt coupling for HoLeu. The kinetics are too slow, allowing time for side reactions or aggregation.

Protocol A: The "Gold Standard" (Microwave-Assisted)

Best for: Standard sequences where HoLeu is the primary difficulty.

ParameterConditionRationale
Coupling Reagent HATU (or COMU)Azabenzotriazole-based reagents generate a more reactive active ester than HBTU/DIC [1].[1]
Additive HOAt (if using HATU) or Oxyma Suppresses racemization and enhances reaction rate.
Base DIEA (Diisopropylethylamine)2 equivalents relative to AA. Maintain basic pH for activation.
Equivalents 5 eq. AA / 5 eq. ReagentHigh concentration drives 2nd order kinetics.
Temperature 75°C (Microwave)Thermal energy overcomes the steric barrier of the gamma-methyl group [2].
Time 2 x 10 minutesDouble coupling is mandatory to ensure >99.5% conversion.

Step-by-Step:

  • Dissolve: 0.2 M Fmoc-HoLeu-OH and 0.2 M HATU in DMF.

  • Activate: Add 0.4 M DIEA immediately prior to delivery to resin. Do not pre-activate for >2 minutes to avoid epimerization.

  • Couple 1: Irradiate at 75°C for 10 minutes. Drain.

  • Wash: DMF (3x).

  • Couple 2: Repeat with fresh reagents.

  • Cap: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: The "Aggregation Breaker" (Room Temp)

Best for: Hydrophobic sequences where microwave is unavailable or Cys/His are present (racemization risk).

The "Magic Mixture" Solvent System: Instead of pure DMF, use a chaotropic solvent blend to disrupt beta-sheets.

  • Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 OR 0.4M LiCl in DMF.

Step-by-Step:

  • Swell: Ensure resin is swollen in DCM (dichloromethane) for 30 mins prior to coupling to expand the polystyrene matrix.

  • Reagents: Use COMU / Oxyma Pure (Less epimerization risk than HATU at longer times) [3].

  • Couple: Agitate for 2 hours at Room Temperature.

  • Monitoring: Perform a micro-cleavage and MS analysis. Note: Kaiser tests are often false-negative in aggregated regions.

Part 3: Troubleshooting FAQs

Q1: I performed double coupling with HATU, but I still see a distinct "Deletion of HoLeu" peak. Why? A: If the residue is not attaching, the issue is likely the N-terminus of the previous amino acid .

  • Check: Is the preceding residue bulky (e.g., Val, Ile, Thr(tBu))?

  • Fix: The steric clash is between the incoming HoLeu and the resin-bound residue. Use Fmoc-HoLeu-Cl (Acid Chloride) or Fmoc-HoLeu-F (Acid Fluoride) . These are hyper-active species that bypass the active ester intermediate, forcing the coupling through steric bulk [4].

Q2: My synthesis fails after HoLeu is added. The HoLeu is there, but the next 3 residues are missing. A: This is classic Hydrophobic Collapse . The HoLeu residue has induced a beta-sheet structure, making the new N-terminus inaccessible.[2]

  • Fix 1 (Solvent): Switch to NMP or the "Magic Mixture" (see Protocol B) for the subsequent 3-4 residues.

  • Fix 2 (Structure): If possible, insert a Pseudoproline (PsiPro) dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) immediately after the HoLeu region to "kink" the backbone and disrupt the beta-sheet [5].

Q3: Is racemization a major concern with HoLeu at 75°C? A: HoLeu itself is relatively stable compared to Cysteine or Histidine. However, at 75°C, all chiral centers have a non-zero risk of epimerization.

  • Mitigation: If you observe D-HoLeu impurities (usually separable by chiral HPLC), lower the temperature to 50°C and extend the time to 20 minutes . Switch the base from DIEA to TMP (2,4,6-Trimethylpyridine) , which is a weaker base and reduces proton abstraction [6].

Q4: Can I use the Kaiser Test (Ninhydrin) to monitor HoLeu coupling? A: Proceed with extreme caution. The bulky side chain of HoLeu can sterically hinder the ninhydrin molecule from reacting with the free amine, leading to a False Negative (residue looks coupled, but isn't).

  • Better Option: The Chloranil Test is more sensitive for secondary amines or hindered primary amines. Ideally, use UV monitoring of the Fmoc deprotection (if automated) or micro-cleavage LC-MS.

Part 4: Visualizing the Pathway

The following diagram illustrates the mechanistic pathway of the coupling and where the failures occur.

Coupling_Pathway cluster_0 Inhibition Factors Start Fmoc-HoLeu-OH (Activation) Active O-Acylurea / Active Ester Start->Active + HATU/DIEA Path_Success Nucleophilic Attack (Resin-NH2) Active->Path_Success Ideal Conditions Path_Fail1 Steric Clash Active->Path_Fail1 Bulky Predecessor Product Peptide-HoLeu-Fmoc Path_Success->Product Path_Fail2 Aggregation (Hidden NH2) Path_Fail2->Path_Success Blocked

Caption: Mechanistic pathway showing where steric bulk and aggregation intercept the successful coupling of HoLeu.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Collins, J. M., et al. (2014). High-efficiency solid-phase peptide synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Carpino, L. A., et al. (1990). Acid fluorides in solid-phase peptide synthesis. Journal of the American Chemical Society, 112(26), 9651-9652. Link

  • Mutter, M., et al. (2004). Pseudo-prolines: nature's bridge to peptide synthesis. Biopolymers, 76(2), 103-103. Link

  • Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of heating technologies. The Journal of Organic Chemistry, 73(19), 7532-7542. Link

Sources

Technical Support Center: Optimizing Chiral Column Selection for Homoleucine Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of homoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your chromatographic challenges. As your dedicated scientific partner, we aim to equip you with the knowledge to not only solve common issues but also to understand the underlying principles for robust method development.

I. Understanding the Challenge: The Nature of Homoleucine

Homoleucine, a non-proteinogenic amino acid, presents a unique challenge for chiral separation due to its structural similarity to other aliphatic amino acids like leucine and isoleucine. Achieving baseline resolution of its enantiomers, D- and L-homoleucine, is critical in various fields, including pharmaceutical development, where the chirality of a molecule can significantly impact its pharmacological activity and toxicity. This guide will walk you through a systematic approach to selecting the optimal chiral stationary phase (CSP) and troubleshooting common issues encountered during method development.

II. Troubleshooting Guide: From Tailing Peaks to Poor Resolution

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Question 1: I'm observing significant peak tailing for both homoleucine enantiomers. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue in HPLC, often indicating secondary, undesirable interactions between the analyte and the stationary phase.[1][2] For amino acids like homoleucine, this is frequently due to interactions with residual silanol groups on the silica support of the column.[1][3]

Potential Causes & Step-by-Step Solutions:

  • Silanol Interactions: Free silanol groups on the silica surface can interact with the amine group of homoleucine, causing peak tailing.[2][3]

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1% v/v). TEA will interact with the active silanol sites, minimizing their interaction with your analyte.

      • pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like homoleucine, a lower pH can protonate the silanol groups, reducing their interaction. Conversely, a higher pH can suppress the ionization of the analyte's amine group.[2] Modern columns with advanced bonding can often withstand higher pH ranges.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

    • Solution:

      • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

      • Decrease Injection Volume: A smaller injection volume can also alleviate this issue.

  • Extra-Column Effects: The issue might not be with the column itself but with the HPLC system.

    • Solution:

      • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector to reduce dead volume.[2]

Question 2: I have co-elution or very poor resolution (Rs < 1.0) of the homoleucine enantiomers. What steps should I take to improve the separation?

Answer:

Poor resolution is a clear indicator that the chosen chiral stationary phase (CSP) and mobile phase combination is not optimal for discriminating between the D- and L-enantiomers of homoleucine.

Troubleshooting Workflow:

start Poor Resolution (Rs < 1.0) mp_opt Mobile Phase Optimization start->mp_opt temp_opt Temperature Optimization mp_opt->temp_opt If resolution is still poor success Achieved Baseline Resolution (Rs ≥ 1.5) mp_opt->success If successful flow_opt Flow Rate Optimization temp_opt->flow_opt If resolution is still poor temp_opt->success If successful csp_screen Screen Different CSPs flow_opt->csp_screen If resolution is still poor flow_opt->success If successful csp_screen->success If successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Optimization:

  • Mobile Phase Composition: The composition of the mobile phase is a powerful tool for optimizing selectivity.

    • Organic Modifier: Vary the ratio of your organic modifier (e.g., methanol, acetonitrile) to the aqueous or acidic component. The retention of amino acids can exhibit a U-shaped profile with varying organic modifier concentrations, so it's crucial to test a range.[4]

    • Acidic Additive: For crown ether and some macrocyclic glycopeptide columns, an acidic modifier like perchloric acid or trifluoroacetic acid (TFA) is essential for chiral recognition of amino acids.[5][6] TFA can enhance the binding of the amino group to the CSP.[6] Experiment with the concentration of the acid.

  • Temperature: Temperature can have a significant impact on chiral separations.

    • General Trend: Decreasing the temperature usually increases chiral selectivity by enhancing the weaker bonding forces responsible for chiral recognition.[7] However, this can also lead to broader peaks and longer run times.

    • Experiment: Screen temperatures between 10°C and 40°C to find the optimal balance between resolution and efficiency. In some rare cases, increasing the temperature can improve separation.[8]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.[7][9]

    • Recommendation: While a flow rate of 1.0 mL/min is common for method development on a 4.6 mm I.D. column, try reducing it to 0.5 mL/min to see if resolution improves.[9]

  • Consider a Different Chiral Stationary Phase (CSP): If the above optimizations fail, the chosen CSP may not be suitable for homoleucine. Refer to the FAQ section below for guidance on selecting an appropriate column.

Question 3: My retention times are drifting between injections. What could be the cause?

Answer:

Retention time instability is often a sign of an unequilibrated column or changes in the mobile phase composition.

Potential Causes & Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially those with complex stationary phases like macrocyclic glycopeptides, can require longer equilibration times than standard reversed-phase columns.[7]

    • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis. When changing mobile phase composition, ensure the column is thoroughly re-equilibrated.

  • Mobile Phase Instability: If your mobile phase contains volatile components or is not properly mixed, its composition can change over time.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure your pump is functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the most promising chiral stationary phases (CSPs) for separating homoleucine enantiomers?

A1: Based on the successful separation of similar amino acids, the following CSPs are excellent starting points for homoleucine:

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhasesKey Considerations
Crown Ether-Based (e.g., ChiroSil, Crownpak) Complexation between the crown ether cavity and the protonated primary amine of the amino acid.[5]Methanol/Water with an acidic modifier (e.g., perchloric acid, TFA).[5]Highly effective for underivatized primary amino acids.[5][10]
Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC T, V, TAG) Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation.[4]Polar organic, polar ionic, and reversed-phase modes.[11] Often compatible with LC-MS.[4]Very versatile for a wide range of amino acids.[9][11] The teicoplanin-based CHIROBIOTIC T is particularly successful for underivatized amino acids.[4]
Polysaccharide-Based (Immobilized) Formation of transient diastereomeric complexes via hydrogen bonds, π-π interactions, and steric hindrance.[12][13]Normal phase (hexane/alcohol), reversed-phase (acetonitrile/water), and polar organic modes.[12]Generally used for derivatized amino acids (e.g., N-FMOC), but immobilized versions offer broad solvent compatibility.[12][14]

Q2: Should I derivatize my homoleucine sample before analysis?

A2: It depends on your analytical goals and available instrumentation.

  • Direct Analysis (Underivatized): This is often preferred as it simplifies sample preparation and avoids potential side reactions.[4] Crown ether and macrocyclic glycopeptide columns are well-suited for the direct analysis of underivatized amino acids.[4][5][15]

  • Indirect Analysis (Derivatized): Derivatization can be advantageous in some cases. For example, creating diastereomers with a chiral derivatizing agent allows for separation on a standard achiral column (e.g., C18).[16] Derivatizing with a UV-active or fluorescent tag can also enhance detection sensitivity.

Q3: How do I perform a systematic column screening for homoleucine?

A3: A systematic screening approach saves time and resources.[9][17]

start Define Homoleucine Analyte select_csps Select 2-3 Promising CSPs (e.g., Crown Ether, Macrocyclic Glycopeptide) start->select_csps define_mps Define Screening Mobile Phases (e.g., RP, NP, Polar Organic) select_csps->define_mps screen1 Screen CSP 1 with all Mobile Phases define_mps->screen1 screen2 Screen CSP 2 with all Mobile Phases screen1->screen2 screen3 Screen CSP 3 with all Mobile Phases screen2->screen3 evaluate Evaluate Results (Resolution, Peak Shape, Run Time) screen3->evaluate optimize Select Best Condition and Optimize evaluate->optimize

Caption: Systematic workflow for chiral column screening.

Experimental Protocol for Column Screening:

  • Column Selection: Choose 2-3 columns from different classes (e.g., one crown ether, one macrocyclic glycopeptide, and one immobilized polysaccharide-based column).

  • Mobile Phase Selection: For each column, prepare a set of standard mobile phases. A good starting point is:

    • Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid

    • Normal Phase: Hexane/Isopropanol (90:10)

    • Polar Organic: Methanol with 0.1% Acetic Acid and 0.1% TEA

  • Screening: Run your homoleucine standard on each column with each mobile phase.

  • Evaluation: Analyze the chromatograms for any signs of separation. Even a small peak shoulder is a promising lead.

  • Optimization: Select the column/mobile phase combination that shows the best initial separation and proceed with optimization as described in the troubleshooting guide.

Q4: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A4: This depends on the type of chiral stationary phase.

  • Immobilized Polysaccharide and Pirkle-Type Columns: Yes, these are generally robust and can be switched between normal-phase and reversed-phase solvents without damage.[10]

  • Coated Polysaccharide Columns: No, these have restrictions on the types of solvents that can be used. Solvents like dichloromethane, THF, and acetone can damage the coating.[10] Always check the column care and use instructions.

  • Macrocyclic Glycopeptide and Crown Ether Columns: These are typically used in reversed-phase or polar organic modes.

Q5: My column performance has degraded over time. What can I do?

A5: Column degradation can be due to contamination or aging of the stationary phase.

  • Column Washing: First, try flushing the column with a strong, compatible solvent to remove any adsorbed contaminants.[18] For immobilized columns, you have a wider range of strong solvents you can use.[18]

  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to prevent particulates from clogging the column frit.[19]

  • Guard Column: Using a guard column is highly recommended to protect your analytical column from strongly retained impurities.

IV. References

  • Péter, A., et al. (2009). "Effect of Temperature on Retention of Cyclic (β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase." Journal of Chromatographic Science. [Link]

  • Davydova, O. I., et al. (2020). "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." Pharmaceutical Chemistry Journal. [Link]

  • Daicel Chiral Technologies. "Frequently Asked Questions." [Link]

  • Slobodníková, L., et al. (2013). "Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in..." ResearchGate. [Link]

  • Aydın, S., et al. (2022). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A. [Link]

  • Ali, I., et al. (2007). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. [Link]

  • Regis Technologies. (2020). "6 Top Chiral Chromatography Questions." [Link]

  • Berkecz, R., et al. (2009). "HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase." Journal of Separation Science. [Link]

  • Daicel Chiral Technologies. (2021). "Troubleshoot Chiral Column Performance: Efficiency & Resolution." [Link]

  • Daicel Chiral Technologies. (2021). "Choosing the Right Chiral Column for Your Application." [Link]

  • LCGC International. (2018). "Improved Chiral Separations for Enantiopure D- and L-Amino Acids." [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." [Link]

  • The Analytical Scientist. (2025). "New Era in Amino Acid Chiral Separation Beckons." [Link]

  • Chemistry World. (2017). "Temperature drop triggers chirality twist." [Link]

  • Chromatography Today. (2016). "Chiral Amino Acid and Peptide Separations – the Next Generation." [Link]

  • Google Patents. "CN102824900A - Method for chiral separation of various side chain protected amino acids."

  • Phenomenex. "Chiral HPLC Separations." [Link]

  • Agilent. (2019). "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." [Link]

  • Chromatography Today. (2020). "Trouble with chiral separations." [Link]

  • Phenomenex. (2025). "How to Reduce Peak Tailing in HPLC?" [Link]

  • Chrom Tech, Inc. (2025). "What Causes Peak Tailing in HPLC?" [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." [Link]

  • ResearchGate. (2019). "The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases." [Link]

  • Phenomenex. (2012). "Phenomenex Publishes Guide for Chiral Column Selection." [Link]

  • Frontiers in Chemistry. (2018). "Molecular Simulation of the Separation of Some Amino Acid Enantiomers by β-Cyclodextrin in Gas-Phase." [Link]

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Methodologies for Homoleucine Optical Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homoleucine (Hle), specifically L-2-amino-5-methylhexanoic acid , is a critical non-proteinogenic amino acid used in the synthesis of protease inhibitors and peptide mimetics.[1] Its structural similarity to Leucine—differing only by an additional methylene group in the side chain—presents unique separation challenges.

Ensuring optical purity is paramount, as the D-enantiomer can act as an impurity that alters drug potency or toxicity. This guide compares the two industry-standard methodologies for determining Hle enantiomeric excess (%ee): Direct Chiral Chromatography (Crown Ether) and Indirect Derivatization (Marfey’s Reagent) .[1]

Quick Verdict:

  • For Routine QC & Process Control: Use Method A (Crown Ether) .[1] It offers the fastest turnaround, highest reproducibility, and requires no sample pretreatment.

  • For Trace Impurity Analysis (<0.1%) & Biological Matrices: Use Method B (Marfey’s Reagent) .[1] It provides superior sensitivity and moves the separation to robust achiral C18 columns.

Decision Matrix: Selecting the Right Protocol

The choice between direct and indirect methods depends on your sample matrix and sensitivity requirements.

DecisionMatrix Start START: Define Sample Requirements Matrix Sample Matrix Type? Start->Matrix Purity Is Optical Purity > 99% Expected? Sens Required Sensitivity (LOD)? Purity->Sens Yes (Routine QC) MethodB METHOD B: Indirect Derivatization (Marfey's Reagent) Purity->MethodB No (Racemic Mix / Complex) Matrix->Purity Pure Substance / API Matrix->MethodB Biological Plasma / Cell Media MethodA METHOD A: Direct Chiral HPLC (Crown Ether Column) Sens->MethodA > 0.1% D-Hle Sens->MethodB < 0.05% Trace Analysis

Figure 1: Decision matrix for selecting the optimal analytical strategy.

Method A: Direct Chiral Separation (The Gold Standard)[1]

Principle: This method utilizes a Chiral Crown Ether stationary phase (CSP).[1][2] The separation mechanism relies on the formation of a host-guest inclusion complex between the crown ether (host) and the protonated primary ammonium group (


) of the amino acid (guest).[1]
Recommended Column & Conditions
  • Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).[1]

    • Note: The "I" version is immobilized, allowing for more organic modifier flexibility.

  • Dimensions: 3.0 mm i.d.[1][3][4]

    
     150 mm, 5 µm.[5]
    
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (85:15 v/v).[1]
    
  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution by thermodynamically favoring the complex).

  • Detection: UV at 200 nm (low UV due to lack of chromophore in Hle).

Experimental Protocol
  • System Prep: Passivate the LC system with the acidic mobile phase to remove background UV absorption from previous modifiers.

  • Sample Prep: Dissolve Homoleucine sample in Mobile Phase to a concentration of 1.0 mg/mL. Ensure the sample pH is acidic (< 2.0) to fully protonate the amine.

  • Execution: Inject 5–10 µL.

  • Elution Order: On CR(+) columns, the D-enantiomer typically elutes first, followed by the L-enantiomer .[1]

    • Why? The L-isomer usually forms a more stable (tighter) complex with the chiral crown ether, retaining it longer.

Expected Performance Data
ParameterValueNotes
Resolution (

)
> 3.5Baseline separation is easily achieved.
Analysis Time < 15 minHighly efficient for batch release testing.[1]
LOD ~0.5 µg/mLLimited by low UV absorbance of underivatized Hle.

Method B: Indirect Separation (Marfey's Reagent)[1]

Principle: This method involves derivatizing the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's Reagent.[1][6] This reaction converts the enantiomers (D-Hle and L-Hle) into diastereomers (L-FDAA-D-Hle and L-FDAA-L-Hle), which have different physical properties and can be separated on a standard achiral C18 column.[1]

Reaction Workflow

MarfeyReaction Hle D/L-Homoleucine Mix Mix + NaHCO3 (pH 8) Hle->Mix FDAA FDAA (Marfey's Reagent) FDAA->Mix Heat Heat 40°C / 1 hr Mix->Heat Quench Quench (HCl) Heat->Quench Diast Diastereomers (L-L and L-D) Quench->Diast HPLC C18 HPLC Analysis Diast->HPLC

Figure 2: Derivatization workflow using Marfey's Reagent.

Recommended Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm

    
     4.6 mm, 3.5 µm.
    
  • Mobile Phase:

    • A: Water + 0.1% TFA (or Formic Acid for MS).[1]

    • B: Acetonitrile + 0.1% TFA.[1]

    • Gradient: 20% B to 60% B over 40 minutes.[1]

  • Detection: UV at 340 nm (The dinitrophenyl group is a strong chromophore).[1]

Experimental Protocol
  • Derivatization:

    • Add 50 µL sample (50 mM) + 100 µL 1% FDAA in acetone + 20 µL 1M

      
      .[1]
      
    • Incubate at 40°C for 60 mins.

    • Stop reaction with 20 µL 1M HCl.[1]

  • Separation: Inject 10 µL of the quenched mixture onto the C18 column.

  • Elution Logic: Due to the hydrophobicity of the Homoleucine side chain, the L-L diastereomer typically elutes after the L-D diastereomer on C18 columns (Marfey’s Rule generally applies, but verification with standards is mandatory).

Comparative Analysis

The following table contrasts the two methods to assist in resource allocation.

FeatureMethod A: Direct (Crown Ether)Method B: Indirect (Marfey's)
Primary Use Case Raw Material QC, Process MonitoringBiological Samples, Trace Impurity
Sample Prep None (Dissolve & Inject)Complex (1-2 hours derivatization)
Sensitivity Moderate (200 nm detection)High (340 nm detection, molar absorptivity

)
Cost Per Sample Low (after column purchase)High (Reagent cost + Prep time)
Robustness High (Thermodynamic control)Moderate (Kinetic control risks)
Mobile Phase Acidic (pH 1.[1]5) - CorrosiveStandard RP (Water/ACN)

Senior Scientist Insights: Troubleshooting & Optimization

Peak Tailing on Crown Columns

Issue: Broad, tailing peaks for the L-enantiomer. Root Cause: Slow mass transfer kinetics of the ammonium-crown complex.[1] Solution:

  • Lower the Temperature: Surprisingly, cooling the column to 10–15°C often sharpens peaks by stabilizing the complex, though it increases backpressure.

  • Increase Acid Concentration: Ensure pH is strictly < 2.0. If the amine is not fully protonated, it cannot complex with the crown ether, leading to peak distortion.

Kinetic Resolution in Marfey's Method

Issue: Inaccurate %ee values. Root Cause: If the derivatization reaction does not go to completion, or if racemization occurs during the heating step (rare for FDAA but possible at high T), the ratio of diastereomers may not reflect the original enantiomeric ratio. Validation: Always run a "Time Course" experiment (30, 60, 90 min) during method validation to prove that the L/D ratio remains constant and reaction is complete.

References

  • Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][7][8][9][][][12][13] Link[1]

  • Daicel Corporation. (2020).[1][3] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Pellati, F., & Benvenuti, S. (2007). Chromatographic methods for the determination of the optical purity of amino acids. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich (Merck). (2022).[1] Astec CHIROBIOTIC Handbook: Chiral Separations of Amino Acids. Link

Sources

Comparative Guide: Circular Dichroism Spectra of Homoleucine-Containing Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative analysis of circular dichroism (CD) spectra for proteins and peptides containing Homoleucine (Hle) versus their wild-type (Leucine-containing) counterparts. It focuses on the structural and thermodynamic implications of substituting Leucine (Leu) with its non-canonical homolog, Homoleucine.

Executive Summary

Homoleucine (Hle) is a non-canonical


-amino acid and a higher homolog of Leucine, featuring an additional methylene group in the side chain. In protein engineering and drug development, Hle is strategically incorporated to enhance proteolytic stability  and hydrophobic core packing .

CD spectroscopy is the primary tool for validating these structural enhancements. While the shape of the CD spectrum (secondary structure signature) often remains conserved between Hle and Leu variants, the thermodynamic stability—measured via thermal and chemical denaturation—differs significantly. Hle-containing proteins typically exhibit higher melting temperatures (


) and greater resistance to denaturants due to the expanded hydrophobic surface area stabilizing the protein core.

Structural Basis: Homoleucine vs. Leucine

Understanding the chemical difference is prerequisite to interpreting the spectral data.

FeatureLeucine (Leu)Homoleucine (Hle)Impact on Protein Structure
Side Chain IsobutylIsopentyl (2-amino-5-methylhexanoic acid)Hle has a longer reach (


).
Hydrophobicity HighVery HighHle increases hydrophobic burial, stabilizing coiled-coils.
Steric Bulk ModerateHighCan fill cavities in "loose" cores but may cause clashes in tight packing.
Proteolysis SusceptibleResistantHle is not recognized by standard proteases (e.g., Trypsin, Chymotrypsin).
Structural Impact Diagram

The following diagram illustrates the side-chain difference and its effect on helical packing.

Hle_Structure cluster_0 Side Chain Comparison cluster_1 Structural Consequence Leu Leucine (Leu) -CH2-CH(CH3)2 Hle Homoleucine (Hle) -CH2-CH2-CH(CH3)2 Leu->Hle +1 Methylene Group Packing Hydrophobic Core Packing Hle->Packing Increases Volume Stability Thermal Stability (Tm) Packing->Stability Enhanced VdW Interactions CD_Signal CD Signal Intensity (Helicity) Stability->CD_Signal Retained at High Temp

Caption: Comparison of Leucine and Homoleucine side chains and the downstream effects on protein stability and CD signal retention.

Comparative CD Spectral Analysis

The following section details how to interpret CD data when comparing Hle-modified proteins to wild-type controls.

A. Far-UV CD Spectra (190–260 nm)

For


-helical proteins (e.g., coiled-coils, GLP-1 analogs), the Hle substitution generally preserves the native fold .
  • Spectral Signature: Both Hle and Leu variants exhibit the classic

    
    -helical double minima at 208 nm  (
    
    
    
    transition) and 222 nm (
    
    
    transition).
  • Intensity Differences:

    • Scenario A (Ideal Packing): If Hle fills a void in the hydrophobic core, the helix becomes more rigid. The Mean Residue Ellipticity (MRE) at 222 nm (

      
      ) often becomes more negative  (indicating higher helical content or reduced fraying).
      
    • Scenario B (Steric Clash): If Hle is too bulky for the site, the helix may distort, reducing the signal intensity or shifting the minima slightly.

B. Thermal Denaturation (Melting Curves)

This is the definitive assay for Hle modifications.

  • Experiment: Monitor

    
     while ramping temperature from 20°C to 95°C.
    
  • Observation: Hle-containing proteins typically show a right-shift in the melting curve.

  • Data Interpretation:

    • 
      :  Stabilization. Common in coiled-coils where Hle replaces Leu at 'd' positions (hydrophobic core).
      
    • 
      :  Neutral substitution.
      
    • 
      :  Destabilization (steric clash).
      
C. Chemical Stability (GdnHCl/Urea Titration)

Hle modifications often render the protein more resistant to chemical unfolding.

  • Metric:

    
     (midpoint of denaturation concentration).
    
  • Comparison: Hle variants often require higher concentrations of Guanidine HCl to unfold compared to Leu variants.

Summary Data Table: Hle vs. Leu Performance

Based on generalized data from coiled-coil and peptide engineering studies.

ParameterWild-Type (Leu)Modified (Hle)Interpretation
Secondary Structure

-Helix (Minima: 208/222 nm)

-Helix (Minima: 208/222 nm)
Fold is conserved; Hle accommodates helical geometry.
Helicity (%) Baseline (e.g., 60-80%)Similar or Higher (e.g., 65-90%)Hle often stabilizes the folded state population.
Melting Temp (

)
Reference (e.g., 55°C)Increased (e.g., 60-70°C)Enhanced hydrophobic effect stabilizes the core.
Proteolytic Half-Life Short (Minutes/Hours)Extended (Hours/Days)Steric bulk and non-canonical structure block protease access.
Solubility HighModerate/HighIncreased hydrophobicity may slightly reduce solubility if exposed.

Experimental Protocol: CD Characterization of Hle-Proteins

This protocol ensures accurate generation of comparative data, accounting for the specific properties of Hle.

Step 1: Sample Preparation
  • Buffer: Use non-absorbing buffers (10 mM Phosphate or 10 mM Acetate). Avoid Chloride ions if measuring below 200 nm.

  • Concentration: 10–50

    
    M.
    
    • Critical Note: Hle does not absorb at 280 nm like Trp/Tyr. If your protein lacks aromatic residues, use Quantitative Amino Acid Analysis (AAA) or the Scopes method (205 nm absorbance) to determine concentration accurately. Do not assume Hle behaves identically to Leu in colorimetric assays (e.g., Bradford) without a standard curve.

Step 2: CD Data Acquisition
  • Instrument: Jasco J-1500, Chirascan, or equivalent.

  • Parameters:

    • Range: 260 nm – 190 nm.

    • Bandwidth: 1 nm.[1][2]

    • Scanning Speed: 50 nm/min.

    • Accumulations: 3–5 scans (averaged).

  • Blank Subtraction: Subtract the buffer-only spectrum from the protein spectrum.

Step 3: Thermal Denaturation Workflow

CD_Workflow Start Equilibrate Sample (20°C, 10 min) Scan1 Full Spectrum Scan (190-260 nm) Start->Scan1 Heat Thermal Ramp (1°C/min, Monitor 222 nm) Scan1->Heat Scan2 Full Spectrum Scan (95°C) Heat->Scan2 Cool Reverse Ramp (Cool to 20°C) Scan2->Cool Scan3 Final Spectrum Scan (Check Reversibility) Cool->Scan3

Caption: Experimental workflow for assessing the thermal stability of Hle-containing proteins.

Step 4: Data Processing

Convert raw ellipticity (


, mdeg) to Mean Residue Ellipticity (MRE, 

):

Where:
  • 
     = Mean Residue Weight (Molecular Weight / # of residues). Note: Hle increases MW by 14 Da per substitution vs Leu.
    
  • 
     = Path length (cm).
    
  • 
     = Concentration (mg/mL).
    

References

  • Tirrell, D. A., et al. (2007). "Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area." Angewandte Chemie International Edition. Link

    • Context: Demonstrates that replacing Leucine with a higher homolog (Homoisoleucine, similar to Homoleucine)
  • Gellman, S. H., et al. (2002). "Relationship between Side Chain Structure and 14-Helix Stability of

    
    -Peptides in Water." Journal of the American Chemical Society.[3] Link
    
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